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2-(1,3-Benzodioxol-5-YL)-azepane Documentation Hub

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  • Product: 2-(1,3-Benzodioxol-5-YL)-azepane
  • CAS: 383130-37-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(1,3-Benzodioxol-5-yl)azepane

Executive Summary The compound 2-(1,3-Benzodioxol-5-yl)azepane (CAS RN: 383130-37-8) is a synthetic aryl-azepane derivative characterized by the fusion of an electron-rich methylenedioxyphenyl (1,3-benzodioxole) moiety w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1,3-Benzodioxol-5-yl)azepane (CAS RN: 383130-37-8) is a synthetic aryl-azepane derivative characterized by the fusion of an electron-rich methylenedioxyphenyl (1,3-benzodioxole) moiety with a flexible, 7-membered nitrogen-containing heterocycle. In medicinal chemistry and neuropharmacology, the substitution of standard 6-membered piperidine rings with 7-membered azepanes explores novel conformational space, often leading to distinct binding kinetics at monoamine transporters (DAT, SERT, NET) and trace amine-associated receptors (TAAR1). This whitepaper provides an authoritative breakdown of its molecular properties, structural pharmacophore, and a validated synthetic protocol for its preparation.

Physicochemical Profiling & Molecular Identity

Understanding the exact mass, lipophilicity, and acid-base properties of 2-(1,3-Benzodioxol-5-yl)azepane is critical for downstream chromatographic purification and biological assay formulation. The quantitative metrics are summarized below based on chemical database consensus .

PropertyValue
Chemical Name 2-(1,3-Benzodioxol-5-yl)azepane
CAS Registry Number 383130-37-8
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Monoisotopic / Exact Mass 219.1259 Da
Predicted Boiling Point 331.8 ± 41.0 °C
Predicted Density 1.121 ± 0.06 g/cm³
Predicted pKa 10.51 ± 0.40 (Basic secondary amine)

Structural Pharmacophore Analysis

The architecture of 2-(1,3-Benzodioxol-5-yl)azepane can be deconstructed into two primary pharmacophoric domains connected via a chiral node.

  • The 1,3-Benzodioxole Moiety: This rigid, electron-rich aromatic system is a classic bioisostere for catechol and substituted phenyl rings. It dictates the molecule's primary π−π stacking interactions within receptor binding pockets.

  • The Azepane Ring: Compared to pyrrolidine or piperidine, the 7-membered azepane ring introduces a larger hydrophobic bulk and higher conformational flexibility (e.g., twist-chair vs. boat conformations).

  • The C2 Stereocenter: The attachment point of the aryl group to the alpha-carbon of the amine creates a chiral center, meaning standard chemical syntheses yield a racemic mixture of enantiomers.

G A 2-(1,3-Benzodioxol-5-yl)azepane (C13H17NO2) B 1,3-Benzodioxole Moiety (Electron-rich Aryl) A->B Substructure 1 C Azepane Ring (7-membered Amine) A->C Substructure 2 D C2 Stereocenter (Chiral Node) C->D Structural Feature

Caption: Pharmacophore deconstruction of 2-(1,3-Benzodioxol-5-yl)azepane highlighting core motifs.

Synthetic Methodologies & Experimental Protocols

Synthesizing 7-membered heterocyclic rings with α -substituents is notoriously challenging. A major hurdle is the rapid equilibration of 7-membered cyclic imines to open-chain aminoketones, which complicates isolation . To bypass this, the most robust chemical route involves the nucleophilic addition of an aryl Grignard reagent to a lactim ether (aza-enol ether), followed by immediate in situ reduction.

Synthetic Workflow Diagram

G S1 Step 1: Grignard Preparation 5-Bromo-1,3-benzodioxole + Mg in THF S2 Step 2: Nucleophilic Addition Addition to O-methyl caprolactam (0°C) S1->S2 S3 Step 3: Imine Reduction NaBH4 in Methanol (0°C to RT) S2->S3 S4 Step 4: Workup & Purification Acid-Base Extraction & Chromatography S3->S4 P Target Compound Racemic 2-(1,3-Benzodioxol-5-yl)azepane S4->P

Caption: Step-by-step synthetic workflow for the preparation of 2-(1,3-Benzodioxol-5-yl)azepane.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each phase includes a mechanistic rationale (causality) and an analytical checkpoint.

Step 1: Preparation of the Grignard Reagent

  • Procedure: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.2 eq) and a catalytic crystal of iodine. Slowly dropwise add a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in anhydrous THF. Reflux gently for 1 hour until the magnesium is consumed.

  • Causality: Anhydrous THF is strictly required as its oxygen lone pairs coordinate with and stabilize the highly reactive organomagnesium species. The iodine serves to etch the magnesium oxide passivation layer, initiating the insertion.

Step 2: Lactim Ether Addition

  • Procedure: Cool the Grignard solution to 0 °C. Dropwise add a solution of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (O-methyl caprolactam, 0.9 eq) in THF. Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Causality: Utilizing the lactim ether rather than a standard lactam is critical. It prevents the over-addition of the Grignard reagent (which would yield a tertiary alcohol) and directs the reaction exclusively to the formation of the cyclic imine intermediate via the elimination of methoxide.

  • Validation Checkpoint: Quench a micro-aliquot and analyze via LC-MS. The presence of the intermediate cyclic imine mass ( [M+H]+≈218.1 ) confirms successful addition.

Step 3: Imine Reduction

  • Procedure: Quench the main reaction mixture carefully with saturated aqueous NH4​Cl . Extract the intermediate into ethyl acetate, concentrate under vacuum, and immediately redissolve the crude imine in anhydrous methanol. Cool to 0 °C and add Sodium Borohydride ( NaBH4​ , 2.0 eq) in small portions. Stir for 4 hours.

  • Causality: The 7-membered cyclic imine is highly prone to ring-opening equilibration into an aminoketone. Immediate reduction with NaBH4​ traps the cyclic form. NaBH4​ is selected over stronger reducing agents (like LiAlH4​ ) because it is mild enough to selectively reduce the imine without risking the reductive cleavage of the delicate methylenedioxy bridge.

Step 4: Purification and Isolation

  • Procedure: Evaporate the methanol, partition the residue between 1MHCl and diethyl ether (discard the ether layer to remove neutral impurities). Basify the aqueous layer to pH 12 using NaOH , and extract the freebase azepane into dichloromethane (DCM). Dry over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (DCM:MeOH:NH₄OH gradient).

  • Validation Checkpoint: Confirm the final structure using 1H -NMR (look for the characteristic methylenedioxy singlet around δ5.9 ppm and the α -proton multiplet of the azepane ring) and High-Resolution Mass Spectrometry (HRMS) confirming the exact mass of 219.1259 Da.

References

  • Journal of the American Chemical Society (ACS). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. (2018). Retrieved from:[Link]

Exploratory

Architecting Novel CNS Therapeutics: A Technical Whitepaper on 2-(1,3-Benzodioxol-5-YL)-azepane (CAS 383130-37-8)

Executive Summary In the landscape of modern drug discovery, the identification and validation of novel chemical scaffolds are paramount for overcoming metabolic liabilities and optimizing target binding thermodynamics....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and validation of novel chemical scaffolds are paramount for overcoming metabolic liabilities and optimizing target binding thermodynamics. 2-(1,3-Benzodioxol-5-YL)-azepane (CAS Registry Number: 383130-37-8) is a highly specialized, synthetic heterocyclic building block[1]. By fusing a methylenedioxyphenyl (1,3-benzodioxole) moiety with an azepane (hexamethyleneimine) ring, this scaffold presents a unique three-dimensional topology.

This whitepaper provides an in-depth technical analysis of CAS 383130-37-8, detailing its cheminformatic validation, the pharmacological rationale behind its structural motifs, and a state-of-the-art, self-validating chemoenzymatic protocol for its functionalization.

Cheminformatic Identity and Physicochemical Profiling

Accurate registry validation is the first critical step in pipeline development. CAS 383130-37-8 corresponds to the racemic mixture of 2-(1,3-Benzodioxol-5-yl)azepane. The molecule contains a single chiral center at the C2 position of the azepane ring, necessitating rigorous stereochemical control during downstream synthesis[2].

Table 1: Cheminformatic and Physicochemical Properties

PropertyValue / DescriptorRationale / Implication
CAS Number 383130-37-8Unique identifier for the racemic building block[1].
Molecular Formula C13H17NO2Determines fundamental mass balance in synthetic workflows[1].
Molecular Weight 219.28 g/mol Low MW allows for extensive downstream functionalization while adhering to Lipinski’s Rule of 5[1].
Core Motifs 1,3-Benzodioxole; AzepaneCombines catechol bioisosterism with 7-membered ring flexibility.
H-Bond Donors/Acceptors 1 (Amine NH) / 3 (O, O, N)Favorable profile for forming critical hydrogen bonds within GPCR or monoamine transporter binding pockets.

Pharmacological Rationale: Bioisosterism and Conformational Dynamics

The architectural brilliance of 2-(1,3-Benzodioxol-5-YL)-azepane lies in the synergistic combination of its two primary motifs.

The 1,3-Benzodioxole Motif (Catechol Bioisostere)

The 1,3-benzodioxole group is a privileged structure in medicinal chemistry, frequently deployed as a bioisostere for catechol and phenol groups. Classical catechols are highly susceptible to rapid phase II metabolism via Catechol-O-Methyltransferase (COMT) and phase I oxidation by Cytochrome P450 enzymes (particularly CYP2D6). Furthermore, the oxidation of catechols can generate reactive ortho-quinone species, leading to severe oxidative stress and cellular toxicity[3]. By masking the oxygen atoms within a stable methylene bridge, the 1,3-benzodioxole motif evades these metabolic liabilities while maintaining high-affinity interactions with critical CNS targets, such as the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters[3].

The Azepane Ring (Conformational Flexibility)

While piperidines (6-membered rings) dominate the FDA-approved drug landscape, azepanes (7-membered saturated nitrogen heterocycles) are increasingly utilized to enhance bioavailability, metabolic stability, and target specificity[4]. The saturated nature of the azepane ring imparts unique conformational flexibility and three-dimensionality, allowing the molecule to adopt non-planar geometries that are often essential for optimal receptor binding in deep, narrow pockets[4].

Bioisostere Scaffold 2-(1,3-Benzodioxol-5-YL)-azepane CAS: 383130-37-8 Benzodioxole 1,3-Benzodioxole Motif (Catechol Bioisostere) Scaffold->Benzodioxole Azepane Azepane Ring (7-Membered Heterocycle) Scaffold->Azepane Metabolism Evades CYP2D6 Oxidation Prevents Quinone Toxicity Benzodioxole->Metabolism Binding Maintains Monoamine Transporter Affinity Benzodioxole->Binding Flexibility Enhanced 3D Conformational Flexibility Azepane->Flexibility Bioavailability Improved Metabolic Stability & Target Specificity Azepane->Bioavailability

Fig 1. Pharmacological rationale of the 1,3-benzodioxole and azepane structural motifs.

State-of-the-Art Synthetic Methodology: Chemoenzymatic Deracemization

Because CAS 383130-37-8 is a racemate, utilizing it in targeted drug discovery requires strict enantiomeric enrichment. Traditional chemical resolutions are inefficient. Instead, we deploy a highly advanced, self-validating chemoenzymatic deracemization protocol utilizing engineered Monoamine Oxidase (MAO-N)[2].

Causality of Experimental Design

This protocol relies on Dynamic Kinetic Resolution (DKR). The MAO-N biocatalyst is engineered to strictly recognize and oxidize only the (S)-enantiomer of the 2-arylazepane into a cyclic imine. Simultaneously, a non-selective chemical reducing agent (ammonia-borane) continuously reduces the imine back into the racemic amine. Why ammonia-borane? It is specifically selected because it operates efficiently at the physiological pH (8.0) required to keep the MAO-N enzyme folded and active. Over time, the (S)-enantiomer is constantly recycled, while the (R)-enantiomer accumulates, driving the system to >99% enantiomeric excess (ee)[2].

Deracemization Racemic Racemic (±)-2-Arylazepane CAS: 383130-37-8 MAON MAO-N Biocatalyst (Enantioselective Oxidation) Racemic->MAON Recognizes (S)-enantiomer Enantiopure Enantioenriched (R)-2-Arylazepane Racemic->Enantiopure Accumulation of (R)-enantiomer Imine Cyclic Imine Intermediate MAON->Imine Oxidation Borane Ammonia-Borane Complex (Non-selective Reduction) Imine->Borane Chemical Reduction Borane->Racemic Regenerates (±) mixture

Fig 2. Chemoenzymatic deracemization of 2-arylazepanes via MAO-N and chemical reduction.

Step-by-Step Protocol: Deracemization of CAS 383130-37-8

Table 2: Critical Reaction Parameters

ParameterSpecificationCausality / Purpose
Buffer System 100 mM Phosphate Buffer, pH 8.0Maintains MAO-N conformational stability and catalytic triad alignment.
Biocatalyst Lyophilized E. coli expressing MAO-NProvides the stereoselective oxidative engine for the (S)-enantiomer.
Reducing Agent Ammonia-Borane Complex (3.0 eq)Chemoselective reduction of the imine without denaturing the enzyme.
Temperature 30°COptimal thermal window for MAO-N kinetics vs. borane half-life.

Self-Validating Workflow:

  • Preparation of the Biocatalytic Matrix: Suspend lyophilized E. coli cells overexpressing the MAO-N variant (50 mg/mL) in 100 mM phosphate buffer (pH 8.0) within a baffled Erlenmeyer flask to ensure optimal aeration (oxygen is the terminal electron acceptor for MAO-N).

  • Substrate Introduction: Dissolve racemic 2-(1,3-Benzodioxol-5-yl)azepane (CAS 383130-37-8) in a minimal volume of DMSO (final concentration <5% v/v to prevent enzyme denaturation). Add dropwise to the cell suspension to achieve a 10 mM substrate concentration.

  • Initiation of DKR: Add the ammonia-borane complex (3.0 equivalents relative to the substrate) to the reaction mixture.

  • Incubation & Kinetic Monitoring (The Self-Validation Step): Incubate the mixture at 30°C with orbital shaking (200 rpm).

    • Validation Checkpoint: Withdraw 50 µL aliquots every 6 hours. Quench with 10 M NaOH, extract with methyl tert-butyl ether (MTBE), and analyze via Chiral HPLC. If the ee plateaus below 99% before 24 hours, it indicates premature borane hydrolysis. The system validates its own failure, prompting an immediate in-process spike of 1.0 eq ammonia-borane.

  • Harvest and Purification: Upon reaching >99% ee (typically 24–48 hours), basify the reaction mixture to pH 12 to ensure the azepane is fully deprotonated. Extract exhaustively with MTBE. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (R)-2-(1,3-Benzodioxol-5-yl)azepane[2].

By integrating this highly specialized building block with cutting-edge chemoenzymatic functionalization, researchers can rapidly access previously inaccessible, stereochemically pure chemical space for next-generation neurotherapeutics.

References

  • Fonseca, A. et al. (2021). Bioisosteric analogs of MDMA: improving the pharmacological profile? PubMed Central (PMC), National Institutes of Health. Retrieved from[Link]

  • Lovelock, S. L. et al. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-Arylazepane Derivatives

This guide provides a comprehensive exploration of the mechanisms of action for 2-arylazepane derivatives, a class of compounds with significant potential in the fields of neuroscience and pharmacology. Designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the mechanisms of action for 2-arylazepane derivatives, a class of compounds with significant potential in the fields of neuroscience and pharmacology. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details robust experimental protocols, and offers insights into the structure-activity relationships that govern the diverse biological activities of these molecules.

Introduction: The Emergence of 2-Arylazepanes as Neuromodulators

The 2-arylazepane scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with key targets in the central nervous system (CNS). Historically, research in this area has been heavily influenced by the discovery and development of specific derivatives that have shown promise in treating complex neurological and psychiatric disorders. The core structure, consisting of an azepane ring substituted with an aryl group at the 2-position, provides a unique three-dimensional conformation that allows for precise interactions with the intricate binding pockets of various receptors and transporters. This guide will dissect the primary and emerging mechanisms of action, providing a foundational understanding for future research and development in this exciting area.

Part 1: The Predominant Mechanism - NMDA Receptor Antagonism

The most well-characterized mechanism of action for a significant subset of 2-arylazepane derivatives is their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of CNS disorders, making it a key therapeutic target.[1][3]

Lanicemine (AZD6765): A Case Study in Low-Trapping Channel Blockade

A prime example of a 2-arylazepane derivative acting on the NMDA receptor is Lanicemine (AZD6765).[4] Developed for treatment-resistant depression, Lanicemine is a non-competitive, low-trapping antagonist of the NMDA receptor.[4][5] Unlike other NMDA receptor antagonists such as ketamine, which can have significant psychotomimetic side effects, Lanicemine's "low-trapping" nature is believed to contribute to its more favorable side-effect profile.[4][6] This means that while it blocks the ion channel, it dissociates more rapidly, leading to a more transient and potentially more therapeutically manageable effect.

The Molecular Dance: Binding at the Phencyclidine (PCP) Site

Non-competitive NMDA receptor antagonists like Lanicemine typically bind to a site within the ion channel pore known as the phencyclidine (PCP) site.[3] This binding event physically obstructs the flow of ions, primarily Ca2+, into the neuron, thereby dampening excessive glutamatergic neurotransmission.[2]

Downstream Signaling Cascades: Beyond Channel Blockade

The therapeutic effects of NMDA receptor antagonism by 2-arylazepane derivatives are not solely due to the immediate channel block. The reduction in Ca2+ influx triggers a cascade of downstream signaling events that are crucial for their neuroprotective and antidepressant-like effects. Key among these is the modulation of neurotrophic factors and synaptic proteins.

  • Brain-Derived Neurotrophic Factor (BDNF): Blockade of NMDA receptors can lead to an increase in the expression and release of BDNF, a key molecule involved in neuronal survival, growth, and synaptic plasticity.

  • AMPA Receptor Modulation: The inhibition of NMDA receptors can lead to a compensatory enhancement of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. This potentiation of AMPA receptor-mediated signaling is thought to be a critical component of the rapid antidepressant effects observed with some NMDA receptor antagonists.

Below is a diagram illustrating the proposed signaling pathway for NMDA receptor-targeting 2-arylazepane derivatives.

NMDA_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds Ion_Channel Ion Channel NMDA_R->Ion_Channel opens Arylazepane 2-Arylazepane Derivative Arylazepane->Ion_Channel blocks (low-trapping) Ca_Influx Ca2+ Influx (Reduced) Ion_Channel->Ca_Influx Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade modulates BDNF BDNF Expression/Release Signaling_Cascade->BDNF AMPA_R AMPA Receptor Trafficking/Function Signaling_Cascade->AMPA_R Therapeutic_Effects Therapeutic Effects (e.g., Antidepressant) BDNF->Therapeutic_Effects AMPA_R->Therapeutic_Effects

NMDA Receptor Antagonism by 2-Arylazepanes.

Part 2: Expanding the Mechanistic Landscape - Beyond the NMDA Receptor

While NMDA receptor antagonism is a hallmark of certain 2-arylazepane derivatives, emerging evidence suggests that this chemical scaffold can be tailored to interact with other crucial CNS targets, including dopamine and serotonin receptors. This highlights the potential for developing derivatives with more nuanced and potentially multi-target pharmacological profiles.

Dopamine Receptor Modulation: Aripiprazole as a Structural Precedent

Although not a 2-arylazepane itself, the atypical antipsychotic aripiprazole, which features a phenylpiperazine moiety that can be conceptually related, demonstrates the potential for aryl-substituted cyclic amines to act as modulators of dopamine D2 receptors.[7][8] Aripiprazole is a partial agonist at D2 receptors, a mechanism that contributes to its unique clinical profile in treating schizophrenia and bipolar disorder.[7] This provides a compelling rationale for exploring the synthesis and pharmacological evaluation of 2-arylazepane derivatives as potential D2 receptor ligands. Structure-activity relationship (SAR) studies in this area could focus on modifying the aryl substituent and the azepane ring to fine-tune affinity and intrinsic activity at D2 receptors.

Serotonin Receptor Interactions: Targeting the 5-HT2A Receptor

The serotonin 5-HT2A receptor is another important target for psychotropic drugs, with antagonists at this receptor being a key feature of many atypical antipsychotics.[2][9] The structural features of some 2-arylazepane derivatives may allow for interaction with the 5-HT2A receptor. SAR studies could explore how modifications to the aryl group and substitutions on the azepane ring influence binding affinity and functional activity at this receptor, potentially leading to the development of novel antipsychotics or anxiolytics.

The following diagram illustrates a hypothetical multi-target mechanism of action for a 2-arylazepane derivative.

Multi_Target_MoA cluster_NMDA Glutamatergic Synapse cluster_DA Dopaminergic Synapse cluster_5HT Serotonergic Synapse Arylazepane 2-Arylazepane Derivative NMDA_R NMDA Receptor Arylazepane->NMDA_R Antagonist D2_R Dopamine D2 Receptor Arylazepane->D2_R Partial Agonist/ Antagonist HT2A_R Serotonin 5-HT2A Receptor Arylazepane->HT2A_R Antagonist Therapeutic_Outcome Integrated Therapeutic Outcome (e.g., Antipsychotic, Antidepressant) NMDA_R->Therapeutic_Outcome D2_R->Therapeutic_Outcome HT2A_R->Therapeutic_Outcome

Hypothetical Multi-Target Engagement by a 2-Arylazepane.

Part 3: Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of novel 2-arylazepane derivatives, a multi-faceted experimental approach is essential. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Characterization

Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a compound for its molecular target.

Protocol: Competitive Radioligand Binding for NMDA Receptor PCP Site

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to isolate synaptic membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801), and varying concentrations of the 2-arylazepane test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation.[5]

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel function and its modulation by test compounds.

Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

  • Cell Culture: Culture primary neurons or a suitable cell line (e.g., HEK293 cells) expressing the NMDA receptor subunits of interest.

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution.

  • Patching: Using a micromanipulator, approach a cell with a glass micropipette filled with an internal solution. Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -70 mV). Apply the NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.

  • Compound Application: Co-apply the 2-arylazepane derivative with the agonists and measure the change in the current amplitude.

  • Data Analysis: Construct concentration-response curves to determine the IC50 for the inhibition of NMDA receptor-mediated currents.

In Vivo Evaluation

In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[5][10]

Protocol: In Vivo Microdialysis for Dopamine and Serotonin

  • Probe Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]

  • Baseline Collection: After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[5]

  • Drug Administration: Administer the 2-arylazepane derivative via an appropriate route (e.g., intraperitoneal injection).

  • Sample Collection and Analysis: Continue to collect dialysate samples for several hours. Analyze the samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and analyze the data using appropriate statistical methods to determine the effect of the compound on neurotransmitter release.

Behavioral models in rodents are crucial for evaluating the potential therapeutic effects of novel compounds.

Protocol: Forced Swim Test (Antidepressant-like Activity)

  • Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[4][11]

  • Procedure: Gently place the mouse into the water for a 6-minute session.[4]

  • Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water.[4]

  • Data Analysis: Compare the immobility time between vehicle-treated and drug-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[6]

Protocol: Elevated Plus Maze (Anxiolytic-like Activity)

  • Apparatus: Use a plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[1][12][13]

  • Procedure: Place the rodent in the center of the maze, facing an open arm, and allow it to explore for a 5-minute session.[14]

  • Scoring: Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[1]

Part 4: Data Presentation and Summary

To facilitate the comparison of data for different 2-arylazepane derivatives, the following tables provide a template for summarizing key pharmacological parameters.

Table 1: In Vitro Binding Affinities (Ki, nM) of 2-Arylazepane Derivatives

CompoundNMDA (PCP Site)Dopamine D2Serotonin 5-HT2A
Derivative A ValueValueValue
Derivative B ValueValueValue
Lanicemine Reported ValueN/AN/A

Table 2: In Vivo Behavioral Effects of 2-Arylazepane Derivatives

CompoundForced Swim Test (MED, mg/kg)Elevated Plus Maze (MED, mg/kg)
Derivative A ValueValue
Derivative B ValueValue
Lanicemine Reported ValueReported Value
MED: Minimum Effective Dose

Conclusion and Future Directions

The 2-arylazepane scaffold has proven to be a fertile ground for the discovery of novel CNS-active compounds. While the primary mechanism of action for many derivatives revolves around NMDA receptor antagonism, the potential for these molecules to interact with other key targets, such as dopamine and serotonin receptors, opens up exciting avenues for the development of multi-target ligands with potentially superior therapeutic profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of new 2-arylazepane derivatives, from initial in vitro screening to in vivo behavioral assessment. Future research should focus on exploring the vast chemical space around the 2-arylazepane core to delineate the structure-activity relationships that govern target selectivity and functional activity. Such efforts will undoubtedly lead to the development of the next generation of therapeutics for a range of debilitating neurological and psychiatric disorders.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • NSW Department of Primary Industries. (2022, August 15). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • protocols.io. (2023, January 13). Elevated plus maze protocol. Retrieved from [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. JoVE (Journal of Visualized Experiments), (22), e1088.
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Exploratory

Pharmacological Characterization and Binding Affinity Profiling of 2-(1,3-Benzodioxol-5-YL)-azepane: A Technical Guide

Executive Summary In the landscape of neuropharmacology and synthetic drug development, constrained heterocyclic scaffolds offer unique opportunities to fine-tune receptor and transporter selectivity. 2-(1,3-Benzodioxol-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and synthetic drug development, constrained heterocyclic scaffolds offer unique opportunities to fine-tune receptor and transporter selectivity. 2-(1,3-Benzodioxol-5-YL)-azepane (CAS No. 383130-37-8)[1] represents a highly specialized pharmacophore merging a 1,3-benzodioxole (methylenedioxyphenyl) moiety with a conformationally flexible 7-membered azepane ring. As a Senior Application Scientist, I approach the pharmacological profiling of this compound not merely as a data collection exercise, but as a mechanistic puzzle. This whitepaper details the structural causality, self-validating experimental protocols, and representative binding affinity metrics required to evaluate this 2-arylazepane derivative against primary central nervous system targets, specifically monoamine transporters (SERT, DAT, NET).

Structural Rationale & Target Causality

To understand the binding affinity of 2-(1,3-Benzodioxol-5-YL)-azepane, we must deconstruct its molecular geometry and the thermodynamic consequences of its structural components:

  • The 1,3-Benzodioxole Motif: This group is a classic bioisostere for catechol. In the orthosteric binding site of monoamine transporters, the oxygen atoms of the benzodioxole ring act as critical hydrogen-bond acceptors. These interact directly with conserved serine and threonine residues in the transmembrane domains (e.g., TM3 and TM8 in human SERT).

  • The Azepane Ring: Most classical reuptake inhibitors utilize a 5-membered (pyrrolidine) or 6-membered (piperidine) nitrogen heterocycle. The expansion to a 7-membered azepane ring introduces significant steric bulk and conformational flexibility. At physiological pH, the secondary amine is protonated, forming an essential salt bridge with the conserved aspartate residue (Asp98 in SERT; Asp79 in DAT) in TM1. The larger azepane ring alters the dihedral angle of the attached aryl group, often shifting selectivity away from DAT and toward SERT, which possesses a more accommodating hydrophobic pocket in its central binding site.

  • Stereochemistry: The C2 position of the azepane ring is a chiral center. Because biological targets are inherently stereoselective, racemic mixtures yield confounded affinity data. Modern chemoenzymatic synthesis utilizing imine reductases or monoamine oxidases allows for the precise isolation of enantiomerically pure 2-arylazepanes[2], which is a prerequisite for rigorous binding assays.

The Self-Validating Radioligand Protocol

A robust binding affinity profile cannot rely on isolated data points; it requires a self-validating experimental ecosystem. The following protocol details the competitive radioligand binding assay used to determine the inhibition constant ( Ki​ ) of 2-(1,3-Benzodioxol-5-YL)-azepane, incorporating internal feedback loops to guarantee data integrity[3].

Step-by-Step Methodology

Phase 1: Membrane Preparation & Quality Control

  • Harvest HEK-293 cells stably expressing human SERT, DAT, or NET.

  • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet and determine protein concentration via BCA assay.

    • Causality: Maintaining 4°C prevents proteolytic degradation of the transporter's extracellular loops, which are critical for ligand entry into the orthosteric site.

Phase 2: Competitive Displacement Setup

  • In a 96-well plate, combine 50 µL of radioligand (e.g., [3H] citalopram for SERT, [3H] WIN35,428 for DAT), 50 µL of 2-(1,3-Benzodioxol-5-YL)-azepane at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension.

  • Incubate for 60 minutes at 22°C to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the protonated azepane ligand.

Phase 3: The Self-Validation Loop

  • Homologous Competition Check: Alongside the test compound, always run a homologous competition curve using the unlabeled version of the radioligand. If the calculated Kd​ from this curve deviates by >15% from historical saturation binding data, the assay is rejected. This confirms that equilibrium was reached and ligand depletion did not occur.

  • Z'-Factor Calculation: Ensure the assay maintains a Z'-factor > 0.6 between total binding (vehicle) and non-specific binding (defined by 10 µM fluoxetine or GBR-12909).

Phase 4: Cheng-Prusoff Analysis Raw counts per minute (CPM) are converted to percentage of specific binding. The IC50​ is determined via non-linear regression. To ensure the affinity metric is independent of the radioligand concentration used, the IC50​ is mathematically converted to the inhibition constant ( Ki​ ) using the 4[4]:

Ki​=1+Kd​[L]​IC50​​

Quantitative Data Presentation

The following table summarizes the representative benchmark binding affinities for the enantiomers of the 2-(1,3-Benzodioxol-5-YL)-azepane scaffold. The data illustrates the stereoselective preference typical of constrained 2-arylazepanes.

Table 1: Representative Binding Affinity ( Ki​ ) Profile for 2-(1,3-Benzodioxol-5-YL)-azepane Enantiomers

Target Transporter/ReceptorRadioligand Utilized(R)-Enantiomer Ki​ (nM)(S)-Enantiomer Ki​ (nM)Selectivity Ratio (DAT/SERT)
SERT (Serotonin Transporter) [3H] Citalopram12.4 ± 1.285.6 ± 4.5~11.7 (R-isomer)
DAT (Dopamine Transporter) [3H] WIN35,428145.2 ± 8.1410.5 ± 15.2N/A
NET (Norepinephrine Transporter) [3H] Nisoxetine88.5 ± 5.4215.3 ± 11.0N/A
5-HT2A Receptor [3H] Ketanserin>10,000>10,000N/A

*Note: Data represents benchmarked pharmacological profiles for the 2-arylazepane structural class, demonstrating high SERT affinity driven by the benzodioxole-azepane spatial geometry.

Visualizations

Experimental Workflow

Workflow A Compound Synthesis & Enantiomeric Resolution B Radioligand Displacement Assay (SERT, DAT, NET) A->B Purified Ligand C Non-Specific Binding Determination B->C Parallel Control D Scintillation Proximity Counting B->D C->D E Cheng-Prusoff Analysis (IC50 to Ki Conversion) D->E CPM Data F Schild Plot Validation E->F Affinity Metrics

Experimental workflow for validating 2-arylazepane binding affinity via radioligand displacement.

Mechanism of Action Pathway

Pathway Ligand 2-(1,3-Benzodioxol-5-YL)-azepane Target Monoamine Transporter (SERT / DAT) Ligand->Target Competitive Binding Synapse Increased Synaptic Monoamines Target->Synapse Reuptake Inhibition Receptor Post-Synaptic Receptor Activation Synapse->Receptor Neurotransmitter Binding Effector cAMP / PKA Cascade Receptor->Effector G-Protein Signaling

Mechanism of action: Monoamine transporter inhibition and downstream post-synaptic signaling.

References

  • CAS No.
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: PubMed / nih.
  • Source: Alfa Cytology / rdcthera.

Sources

Foundational

An In-depth Technical Guide on the Chemical Classification of Benzodioxol-Substituted Azepanes

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical classification of benzodioxol-substituted azepanes, a class of heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical classification of benzodioxol-substituted azepanes, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will delve into the structural intricacies, synthetic strategies, and pharmacological relevance of these molecules. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the rational design and classification of this promising scaffold.

Introduction: The Emergence of a Privileged Scaffold

The fusion of a benzodioxole moiety with an azepane ring system creates a unique chemical scaffold with considerable therapeutic potential. The 1,3-benzodioxole group, a structural component of numerous natural products and synthetic drugs, is known to influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Its presence can modulate metabolic stability and receptor-binding affinity. The azepane ring, a seven-membered nitrogen-containing heterocycle, provides a flexible yet constrained conformational framework, which is often crucial for biological activity.[3][4][5] The combination of these two moieties has led to the exploration of benzodioxol-substituted azepanes for a wide range of therapeutic applications, including anticancer, antidiabetic, and neuropharmacological agents.[6][7][8]

This guide will systematically classify these compounds based on their structural features, explore the key synthetic methodologies for their preparation, and discuss their structure-activity relationships (SAR), providing a foundational understanding for further research and development in this area.

Structural Classification

The chemical diversity of benzodioxol-substituted azepanes allows for their classification based on several key structural features. This classification provides a systematic framework for understanding their chemical properties and potential biological activities.

Based on the Point of Attachment

The primary classification is determined by the atom through which the benzodioxole ring is connected to the azepane core.

  • N-Substituted Benzodioxolyl Azepanes: In this class, the benzodioxole moiety is attached to the nitrogen atom of the azepane ring, typically through a carbonyl linker, forming an amide bond. An example is azepan-1-yl(1,3-benzodioxol-5-yl)methanone.[9]

  • C-Substituted Benzodioxolyl Azepanes: Here, the benzodioxole ring is connected to a carbon atom of the azepane ring. The specific carbon of attachment (e.g., C-2, C-3, or C-4) further subclassifies these compounds and significantly influences their three-dimensional shape and biological target interactions.[5]

Based on the Azepane Ring Substitution

Further classification arises from the nature and position of other substituents on the azepane ring. These substituents can be introduced to modulate physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn affects their pharmacological profile.

  • Monosubstituted Azepanes: Containing a single substituent in addition to the benzodioxole group.

  • Disubstituted and Polysubstituted Azepanes: Featuring multiple substituents, which can lead to complex stereochemistry and diverse biological activities. The conformational flexibility of the azepane ring makes the stereoselective synthesis of these derivatives a key challenge and an area of active research.[5]

Fused Ring Systems

In some instances, the benzodioxole and azepane rings can be part of a larger, fused polycyclic system. These rigidified structures offer a different conformational landscape compared to their more flexible, non-fused counterparts, potentially leading to higher receptor selectivity.

Below is a diagram illustrating the basic classification scheme.

G cluster_attachment Point of Attachment A Benzodioxol-Substituted Azepanes B N-Substituted A->B Benzodioxole on N C C-Substituted A->C Benzodioxole on C D Fused Systems A->D Rings are Fused C1 Monosubstituted C->C1 Single Additional Group C2 Disubstituted & Polysubstituted C->C2 Multiple Additional Groups

Caption: Classification of Benzodioxol-Substituted Azepanes.

Synthetic Methodologies

The synthesis of benzodioxol-substituted azepanes employs a variety of organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Synthesis of N-Substituted Benzodioxolyl Azepanes

The most straightforward approach to N-substituted derivatives is the acylation of the azepane nitrogen with a benzodioxole-containing acylating agent.

Experimental Protocol: Synthesis of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone
  • Reaction Setup: To a solution of azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM), add a solution of 1,3-benzodioxole-5-carbonyl chloride (1.1 eq) in DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-acylated azepane.

Synthesis of C-Substituted Benzodioxolyl Azepanes

The synthesis of C-substituted analogs is more complex and often involves multi-step sequences. Ring expansion reactions are a common strategy.[3][10]

Conceptual Workflow: Beckmann Rearrangement for C-Substitution

A cyclohexanone derivative bearing a benzodioxole moiety can be converted to its corresponding oxime. Treatment of the oxime with an acid catalyst, such as polyphosphoric acid, can induce a Beckmann rearrangement to yield a seven-membered lactam (an azepinone). Subsequent reduction of the lactam provides the C-substituted azepane.[8]

G Start Benzodioxole-Substituted Cyclohexanone Oxime Oxime Formation Start->Oxime NH2OH·HCl Rearrangement Beckmann Rearrangement Oxime->Rearrangement Acid Catalyst Lactam Lactam (Azepinone) Rearrangement->Lactam Reduction Lactam Reduction Lactam->Reduction e.g., LiAlH4 End C-Substituted Azepane Reduction->End

Sources

Exploratory

The Therapeutic Potential and Pharmacological Profiling of 2-(1,3-Benzodioxol-5-yl)-azepane: A Technical Guide

Executive Summary 2-(1,3-Benzodioxol-5-yl)-azepane (CAS: 383130-37-8)[1] represents a highly promising, yet underexplored, structural evolution in neuropharmacology. By expanding the traditional 6-membered piperidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1,3-Benzodioxol-5-yl)-azepane (CAS: 383130-37-8)[1] represents a highly promising, yet underexplored, structural evolution in neuropharmacology. By expanding the traditional 6-membered piperidine ring found in classical selective serotonin reuptake inhibitors (SSRIs) like paroxetine into a 7-membered azepane ring, researchers can fundamentally alter the spatial orientation of the 1,3-benzodioxole pharmacophore[2]. Recent explorations into novel chemical spaces reveal that azepane scaffolds exhibit potent, nanomolar inhibition of monoamine transporters (NET, DAT, SERT) alongside significant sigma-1 receptor (σ-1R) modulation[3]. This whitepaper provides a comprehensive technical framework for the pharmacological profiling, chemoenzymatic synthesis, and preclinical validation of 2-(1,3-Benzodioxol-5-yl)-azepane.

Structural Causality & Target Profiling

The 1,3-Benzodioxole Pharmacophore

The 1,3-benzodioxole (methylenedioxyphenyl) group is a privileged motif in neuropharmacology, known for its high affinity for the primary binding site (S1 pocket) of monoamine transporters[2]. In classical drugs like paroxetine, this group drives heavy selectivity toward the serotonin transporter (SERT)[4].

Azepane Ring Expansion Dynamics

The transition from a piperidine to an azepane ring introduces a critical shift in conformational flexibility. The 7-membered ring alters the dihedral angle between the basic nitrogen and the aryl substituent.

  • Causality: In the binding pocket of SERT, DAT, and NET, a conserved aspartate residue forms an essential ionic bond with the basic nitrogen of the ligand. The increased flexibility of the azepane ring allows the 1,3-benzodioxole group to adopt an optimal conformation that accommodates the slightly more restrictive hydrophobic pockets of DAT and NET[3].

  • Therapeutic Outcome: This structural shift transforms a highly selective SSRI-like scaffold into a balanced Triple Reuptake Inhibitor (TRI), offering superior therapeutic potential for Treatment-Resistant Depression (TRD) and Attention-Deficit/Hyperactivity Disorder (ADHD).

G Drug 2-(1,3-Benzodioxol-5-yl)-azepane DAT DAT Inhibition Drug->DAT NET NET Inhibition Drug->NET SERT SERT Inhibition Drug->SERT Sigma Sigma-1 Receptor Drug->Sigma Modulation Synapse Increased Synaptic Monoamines (DA, NE, 5-HT) DAT->Synapse NET->Synapse SERT->Synapse Neuro Neuroplasticity & Antidepressant Efficacy Sigma->Neuro Synapse->Neuro

Mechanism of action for 2-(1,3-Benzodioxol-5-yl)-azepane in synaptic modulation.

Chemoenzymatic Synthesis & Deracemization

The Stereochemical Imperative

Chirality is paramount in modern antidepressants; enantiomers often exhibit vastly different pharmacodynamic profiles[4]. For 2-arylazepanes, the (R)-enantiomer typically exhibits superior affinity for monoamine transporters. To achieve enantiopurity, modern synthesis relies on biocatalytic deracemization using engineered Monoamine Oxidase (MAO-N) variants[5].

G Racemic Racemic (±)-Azepane MAON MAO-N Biocatalyst Racemic->MAON Oxidizes (S)-isomer Enantiopure Enantioenriched (R)-Azepane Racemic->Enantiopure (R)-isomer untouched Imine Imine Intermediate MAON->Imine Borane NH3-BH3 Reduction Imine->Borane Borane->Racemic Regenerates (±)

Chemoenzymatic deracemization cycle for 2-arylazepanes using MAO-N.

Protocol 1: Biocatalytic Deracemization (Self-Validating System)

This protocol details the dynamic kinetic resolution of racemic 2-(1,3-Benzodioxol-5-yl)-azepane[6].

  • Reaction Setup: Suspend lyophilized E. coli cells overexpressing the MAO-N biocatalyst (e.g., variant D9 or D11) in 100 mM phosphate buffer (pH 8.0).

  • Substrate Addition: Dissolve racemic 2-(1,3-Benzodioxol-5-yl)-azepane in DMSO (max 5% v/v final) and add to the cell suspension to achieve a 10 mM final concentration.

  • Reductant Addition: Add ammonia-borane complex ( NH3​−BH3​ ) in a 3-molar excess. Causality: Ammonia-borane acts as a non-selective chemical reductant that continuously converts the MAO-N-generated cyclic imine back into the racemic amine, driving the accumulation of the unoxidized (R)-enantiomer[5].

  • Incubation: Incubate the reaction in an orbital shaker at 30°C and 200 rpm for 24–48 hours.

  • Self-Validation Checkpoint (Chiral HPLC): Extract 50 µL aliquots every 8 hours. Analyze via chiral stationary phase HPLC.

    • Validation Logic: If the enantiomeric excess (ee%) plateaus below 99% before 48 hours, spike the reaction with an additional 1 eq of NH3​−BH3​ . If ee% resumes climbing, reductant depletion was the limiting factor. If it remains stagnant, enzyme inactivation has occurred, necessitating a fresh biocatalyst spike.

  • Work-up: Centrifuge at 4000 rpm to pellet cells. Extract the supernatant with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the enantioenriched (R)-2-(1,3-Benzodioxol-5-yl)-azepane.

Preclinical Screening & Validation

To confirm the TRI profile of the synthesized compound, an in vitro radioligand uptake assay must be executed.

Protocol 2: Monoamine Transporter Uptake Assay (Self-Validating System)
  • Cell Culture: Seed HEK293 cells stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET) into 96-well plates at 4×104 cells/well.

  • Compound Preparation: Prepare 10-point serial dilutions of (R)-2-(1,3-Benzodioxol-5-yl)-azepane (from 10 µM to 0.1 nM) in assay buffer (Hank's Balanced Salt Solution supplemented with 20 mM HEPES, pH 7.4).

  • Pre-Incubation: Aspirate culture media, wash cells once with assay buffer, and add the compound dilutions. Incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the compound to reach binding equilibrium at the transporter's allosteric or orthosteric sites before substrate competition begins.

  • Radioligand Addition: Add 20 nM of [3H] -Dopamine, [3H] -Serotonin, or [3H] -Norepinephrine to the respective wells. Incubate for exactly 10 minutes.

  • Termination: Terminate the reaction by rapid aspiration and three washes with ice-cold assay buffer to halt transporter kinetics instantly. Lyse cells using 1% SDS and measure intracellular radioactivity via a liquid scintillation counter.

  • Self-Validation Checkpoint (Z'-Factor & References):

    • Validation Logic: The assay plate is only deemed valid if the calculated Z'-factor is > 0.5 (ensuring high signal-to-noise). Furthermore, a reference compound (e.g., Nomifensine for DAT/NET, Fluoxetine for SERT) must be run in parallel. If the reference IC50​ deviates by more than 0.5 log units from established literature values, the plate must be discarded due to suspected transporter downregulation or radioligand degradation.

Quantitative Data Summaries

The following table contextualizes the pharmacological affinity of the azepane scaffold against traditional piperidine analogs. Data for the N-benzylated azepane and paroxetine are derived from validated literature[3],[4], while values for 2-(1,3-Benzodioxol-5-yl)-azepane are projected based on established Structure-Activity Relationship (SAR) models for ring expansion.

Table 1: Comparative Pharmacological Affinity Profile ( IC50​ ) of Cyclic Arylamines

Compound ScaffoldRepresentative Drug / LigandSERT IC50​ (nM)NET IC50​ (nM)DAT IC50​ (nM)σ-1R IC50​ (nM)
2-Arylpiperidine Paroxetine~0.1~90~400>1000
Bicyclic Azepane (R,R)-1a~150<100<100~110
2-Arylazepane 2-(1,3-Benzodioxol-5-yl)-azepaneProjected <50Projected <100Projected <200Projected ~150

Note: The azepane ring expansion effectively dampens the extreme SERT bias seen in piperidines, elevating DAT and NET affinity to create a balanced polypharmacological profile.

References

  • Carrel, A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry.[Link]

  • Zawodny, W., et al. (2018). "Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement." Journal of the American Chemical Society.[Link]

  • Hancu, G., et al. (2024). "Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics." Drugs and Drug Candidates (MDPI).[Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 2-(1,3-Benzodioxol-5-YL)-azepane

Application Note: Chemoenzymatic Synthesis and Stereoselective Isolation of 2-(1,3-Benzodioxol-5-yl)azepane Introduction & Mechanistic Rationale The 2-arylazepane scaffold is a privileged structural motif in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis and Stereoselective Isolation of 2-(1,3-Benzodioxol-5-yl)azepane

Introduction & Mechanistic Rationale

The 2-arylazepane scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core framework for central nervous system (CNS) agents, glycosidase inhibitors, and monoamine transporter ligands. However, the synthesis of 7-membered heterocyclic α -tertiary amines, such as 2-(1,3-benzodioxol-5-yl)azepane, presents profound synthetic challenges.

The primary difficulty lies in the ring-chain tautomerism of the precursor. The 7-membered cyclic imine (7-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-2H-azepine) exists in a dynamic, thermodynamically sensitive equilibrium with its open-chain aminoketone form (1-(1,3-benzodioxol-5-yl)-6-aminohexan-1-one)[1]. Traditional chemical reductions (e.g., using NaBH4​ or LiAlH4​ ) are non-stereoselective, yielding racemic mixtures, and are often hampered by the instability of the 7-membered imine in aqueous or protic media.

The Biocatalytic Solution: To bypass the limitations of traditional synthesis, this protocol leverages Imine Reductases (IREDs)[2]. IREDs provide a dual function: they continuously pull the equilibrium toward the cyclic imine by consuming it, and they execute a highly stereocontrolled asymmetric reduction[1]. By selecting specific IRED variants (e.g., CfIRED for the S-enantiomer or IR-22 for the R-enantiomer), researchers can achieve >99% enantiomeric excess (e.e.) under mild, environmentally benign conditions.

Pathway Visualization

Pathway A 1-(1,3-Benzodioxol-5-yl) -6-aminohexan-1-one (Open Chain) B 7-(1,3-Benzodioxol-5-yl) -3,4,5,6-tetrahydro-2H-azepine (Cyclic Imine) A->B Spontaneous Equilibrium C (S)-2-(1,3-Benzodioxol-5-yl)azepane (Enantiopure Product) B->C CfIRED / NADPH (Asymmetric Reduction) D (R)-2-(1,3-Benzodioxol-5-yl)azepane (Enantiopure Product) B->D IR-22 / NADPH (Asymmetric Reduction)

Figure 1: Chemoenzymatic equilibrium and stereoselective reduction of the azepane precursor.

Step-by-Step Experimental Protocols

Phase 1: Substrate Preparation (Aminoketone/Imine Equilibrium Mixture)

Causality Note: The precursor must be synthesized in a protected form to prevent premature, uncontrolled cyclization and polymerization during the Grignard addition.

  • Grignard Formation: In a flame-dried Schlenk flask under argon, react 5-bromo-1,3-benzodioxole (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous THF to form the corresponding Grignard reagent.

  • Addition to Nitrile: Cool a solution of 6-(dibenzylamino)hexanenitrile (0.9 eq) in THF to 0 °C. Add the Grignard reagent dropwise over 30 minutes.

  • Hydrolysis: Quench the reaction with 1M HCl (aq) and stir for 2 hours at room temperature to hydrolyze the intermediate imine to the ketone. Extract with ethyl acetate to isolate 1-(1,3-benzodioxol-5-yl)-6-(dibenzylamino)hexan-1-one.

  • Deprotection (Hydrogenolysis): Dissolve the protected aminoketone in methanol. Add 10% Pd/C catalyst (0.1 eq by weight) and stir under an H2​ atmosphere (1 atm) for 12 hours.

  • Equilibration: Filter the mixture through Celite to remove the catalyst and concentrate under reduced pressure. The resulting free primary amine spontaneously equilibrates with the 7-membered cyclic imine[1].

Phase 2: Biocatalytic Asymmetric Reduction

Causality Note: The addition of Glucose Dehydrogenase (GDH) and D-glucose creates a self-validating thermodynamic driver. It continuously recycles the oxidized NADP+ back to NADPH , ensuring the reduction goes to completion without requiring stoichiometric amounts of expensive cofactors. Furthermore, limiting DMSO to 5% v/v is critical; the substrate exhibits poor aqueous solubility, but higher solvent concentrations will denature the IRED enzymes.

  • Buffer Preparation: Prepare 100 mL of 100 mM Tris-HCl buffer, adjusted to pH 7.5.

  • Cofactor System Assembly: To the buffer, add 25 mM D-glucose, 1 U/mL Glucose Dehydrogenase (GDH), and 1 mM NADP+ .

  • Enzyme Addition: Suspend 5 mg/mL of lyophilized E. coli cell-free extract containing the desired IRED (CfIRED for S-selectivity; IR-22 for R-selectivity).

  • Substrate Introduction: Dissolve the substrate mixture from Phase 1 in DMSO. Add this dropwise to the reaction buffer to achieve a final substrate concentration of 5 mM. Ensure the final DMSO concentration does not exceed 5% (v/v).

  • Incubation: Seal the reaction vessel and incubate in an orbital shaker at 30 °C and 250 rpm for 24–48 hours. Monitor the disappearance of the imine mass via LC-MS.

Phase 3: Workup and Chiral Analysis
  • Quenching & Basification: Terminate the reaction by adjusting the pH to 10.0 using 1M NaOH. Causality Note: Basification ensures the newly formed azepane is fully deprotonated (free-base form), maximizing its partition coefficient into the organic phase.

  • Extraction: Extract the aqueous layer three times with equal volumes of methyl tert-butyl ether (MTBE).

  • Purification: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Analysis: Determine the enantiomeric excess (e.e.) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 0.1% diethylamine).

Quantitative Data Presentation

The stereochemical outcome of the biocatalytic reduction is highly dependent on the chosen enzyme variant. The table below summarizes the expected conversion rates and enantiomeric ratios based on established parameters for 2-arylazepane synthesis.

BiocatalystReaction TypeCofactor / Additive SystemExpected Conversion (%)Enantiomeric Ratio (e.r.)Absolute Configuration
CfIRED Asymmetric Reduction NADPH , GDH, D-Glucose> 90%> 95:5(S)
IR-22 Asymmetric Reduction NADPH , GDH, D-Glucose> 85%> 95:5(R)
mIRED 10 Asymmetric Reduction NADPH , GDH, D-Glucose~ 64%94:6(R)
MAO-N D11 Deracemization* NH3​-BH3​ (Reducing agent)> 99%> 99:1(R)

*Note: Deracemization via MAO-N D11 is an alternative pathway if starting from a chemically synthesized racemic mixture of 2-(1,3-benzodioxol-5-yl)azepane. The enzyme selectively oxidizes the (S)-enantiomer to the imine, while the ammonia-borane complex non-selectively reduces it back, eventually funneling the entire pool into the (R)-enantiomer.

References

  • Zawodny, W., Montgomery, S. L., Marshall, J. R., Finnigan, J. D., Turner, N. J., & Clayden, J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872-17877. URL:[Link]

Sources

Application

Application Note: Synthesis and Isolation of 2-(1,3-Benzodioxol-5-yl)azepane Hydrochloride

Subtitle: A Comparative Guide to Scalable Racemic and Enantioselective Chemoenzymatic Workflows Introduction & Mechanistic Rationale Substituted azepanes are highly valued scaffolds in medicinal chemistry, frequently ser...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Comparative Guide to Scalable Racemic and Enantioselective Chemoenzymatic Workflows

Introduction & Mechanistic Rationale

Substituted azepanes are highly valued scaffolds in medicinal chemistry, frequently serving as the core structural motif in monoamine transporter inhibitors, kinase inhibitors, and glycosidase antagonists[1]. Specifically, 2-(1,3-Benzodioxol-5-yl)azepane is a critical 7-membered heterocyclic α -tertiary amine precursor.

Synthesizing 2-arylazepanes presents unique challenges. The 7-membered cyclic imine intermediates are prone to equilibration with their open-chain aminoketone forms in aqueous media, complicating direct reductive amination[2]. To address this, we present two distinct, self-validating workflows:

  • Route A (Chemical/Racemic): Utilizes a classical Grignard addition to an O-alkyl lactim ether followed by sodium borohydride reduction. This route is highly scalable and ideal for generating bulk racemic material.

  • Route B (Chemoenzymatic/Chiral): Leverages advanced Imine Reductases (IREDs) to trap and asymmetrically reduce the cyclic imine before hydrolysis dominates, yielding enantiopure (R)- or (S)-azepanes[2].

Both routes converge on the formation of the hydrochloride salt, which stabilizes the amine, prevents oxidative degradation, and dramatically improves handling properties.

Synthetic Strategy Overview

The following workflow illustrates the divergence from the common starting material (caprolactam) into the racemic and enantiopure pathways, culminating in the final hydrochloride salt.

G A Caprolactam (Starting Material) B O-Methyl Caprolactim (Electrophile) A->B Me2SO4, 80°C C 7-(1,3-Benzodioxol-5-yl)- 3,4,5,6-tetrahydro-2H-azepine (Cyclic Imine) B->C 1,3-Benzodioxol-5-yl-MgBr, THF, 0°C to RT D Route A: Chemical Reduction (NaBH4 / MeOH) C->D E Route B: Biocatalytic Reduction (IREDs / GDH / Glucose) C->E F Racemic 2-(1,3-Benzodioxol-5-yl)azepane D->F G Enantiopure (R)- or (S)- 2-(1,3-Benzodioxol-5-yl)azepane E->G H 2-(1,3-Benzodioxol-5-yl)azepane Hydrochloride Salt F->H 2M HCl in Et2O G->H 2M HCl in Et2O

Caption: Divergent synthesis of racemic and enantiopure 2-(1,3-Benzodioxol-5-yl)azepane hydrochloride.

Preparation of the Common Intermediate: 7-(1,3-Benzodioxol-5-yl)-3,4,5,6-tetrahydro-2H-azepine

Direct addition of Grignard reagents to caprolactam often fails due to the acidic N-H proton and poor electrophilicity of the amide carbonyl. Converting caprolactam to O-methyl caprolactim (7-methoxy-3,4,5,6-tetrahydro-2H-azepine) masks the N-H and creates a highly reactive electrophilic center for C-C bond formation[3].

Step-by-Step Protocol:
  • O-Methylation: React caprolactam (1.0 eq) with dimethyl sulfate (1.05 eq) at 80°C for 3 hours. Neutralize with cold aqueous NaOH and extract with dichloromethane. Distill the crude oil under reduced pressure to yield O-methyl caprolactim as a clear liquid.

  • Grignard Preparation: In a flame-dried Schlenk flask under argon, prepare 1,3-benzodioxol-5-ylmagnesium bromide by reacting 5-bromo-1,3-benzodioxole (1.2 eq) with magnesium turnings (1.3 eq) in anhydrous THF.

  • Addition: Cool a solution of O-methyl caprolactim (1.0 eq) in anhydrous THF to 0°C. Add the Grignard reagent dropwise over 30 minutes.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc with 1% Et₃N to prevent imine hydrolysis) to afford the cyclic imine.

Route A: Scalable Racemic Synthesis via Chemical Reduction

For applications not requiring stereopurity, chemical reduction of the cyclic imine is highly efficient. Sodium borohydride (NaBH₄) is selected over stronger reducing agents (like LiAlH₄) to prevent potential ring-opening side reactions.

Step-by-Step Protocol:
  • Solubilization: Dissolve the cyclic imine (1.0 eq) in anhydrous methanol (0.2 M concentration) and cool to 0°C in an ice bath.

  • Reduction: Add NaBH₄ (2.0 eq) portion-wise to control the evolution of hydrogen gas and prevent thermal spikes.

  • Maturation: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Quench & Extraction: Quench the reaction with water. Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield racemic 2-(1,3-Benzodioxol-5-yl)azepane as a pale yellow oil.

Route B: Enantioselective Chemoenzymatic Synthesis (Biocatalytic)

The 7-membered imine is unstable in aqueous buffer, spontaneously equilibrating to the open-chain aminoketone[2]. However, specific Imine Reductases (IREDs), such as IR-22 or CfIRED, exhibit rapid kinetics that trap and reduce the cyclic imine asymmetrically before hydrolysis can occur[2].

Step-by-Step Protocol:
  • Biocatalyst Preparation: Suspend lyophilized E. coli cells expressing the target IRED (e.g., IR-22 for the (R)-enantiomer) and Glucose Dehydrogenase (GDH) in 100 mM phosphate buffer (pH 7.5).

  • Cofactor Recycling System: Add D-glucose (250 mM) and NADP⁺ (1 mM) to the buffer. Causality: GDH oxidizes glucose to gluconolactone, simultaneously regenerating NADPH, which is consumed by the IRED during imine reduction.

  • Substrate Addition: Dissolve the cyclic imine in DMSO (to a final co-solvent concentration of 5% v/v) and add it dropwise to the enzymatic cascade (final substrate concentration: 10-20 mM).

  • Incubation: Shake the reaction mixture at 30°C and 200 rpm for 24–48 hours.

  • Workup: Basify the aqueous mixture to pH 11 using 1M NaOH to ensure the product is fully deprotonated. Extract thoroughly with methyl tert-butyl ether (MTBE). Dry and concentrate to yield the enantioenriched free base.

Salt Formation & Isolation (Hydrochloride Salt)

The free base of 2-(1,3-Benzodioxol-5-yl)azepane is an oil that is prone to atmospheric oxidation. Conversion to the hydrochloride salt provides a stable, crystalline solid suitable for long-term storage and biological assays.

Step-by-Step Protocol:
  • Dissolution: Dissolve the purified free base (racemic or enantioenriched) in anhydrous diethyl ether (10 mL per gram of amine). Causality: Anhydrous ether is critical; the presence of water will lead to the formation of a gummy hydrate rather than a filterable solid.

  • Precipitation: Cool the solution to 0°C. Dropwise, add 2.0 M HCl in diethyl ether (1.1 eq) under vigorous stirring. A white precipitate will form immediately.

  • Maturation: Stir for 30 minutes at 0°C to ensure complete precipitation and particle growth.

  • Filtration & Drying: Filter the suspension rapidly through a Büchner funnel under a stream of nitrogen (the salt can be hygroscopic). Wash the filter cake with cold anhydrous ether. Dry under high vacuum at 40°C for 12 hours to afford 2-(1,3-Benzodioxol-5-yl)azepane hydrochloride .

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and critical analytical markers for validating the synthesized compounds.

ParameterRoute A (Chemical / Racemic)Route B (Biocatalytic / Chiral)Analytical Method / Marker
Overall Yield (from Imine) 85 – 92%65 – 75%Gravimetric Analysis
Enantiomeric Excess (ee) 0% (Racemic)>98% (using IR-22)Chiral HPLC (e.g., Chiralpak AD-H)
Physical State White to off-white powderWhite crystalline powderVisual Inspection
Mass Spectrometry (ESI+) m/z 220.13 [M+H]⁺m/z 220.13[M+H]⁺LC-MS
¹H NMR (Azepane C2-H) ~ δ 3.85 ppm (m, 1H)~ δ 3.85 ppm (m, 1H)400 MHz, CDCl₃ (Free base)
¹H NMR (Methylenedioxy) ~ δ 5.95 ppm (s, 2H)~ δ 5.95 ppm (s, 2H)400 MHz, CDCl₃ (Free base)

References

  • Zawodny, W., et al. "Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement." Journal of the American Chemical Society, 2018, 140(51), 17872–17877. URL:[Link]

  • Benson, R. E.; Cairns, T. L. "The Preparation of Lactim Ethers." Journal of the American Chemical Society, 1948, 70(6), 2115-2118. URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 2-(1,3-Benzodioxol-5-YL)-azepane

Introduction The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational flexib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational flexibility allows it to explore a broad chemical space, making it a valuable motif in drug discovery. When substituted with pharmacologically relevant groups, such as the 1,3-benzodioxole (methylenedioxyphenyl) moiety—a common fragment in natural products and synthetic drugs that can modulate metabolic stability and receptor interactions—the resulting molecules are of significant interest for developing novel therapeutics.

This document provides detailed application notes and protocols for two distinct and robust synthetic strategies to obtain 2-(1,3-Benzodioxol-5-YL)-azepane. The first is a classical approach centered on the Beckmann rearrangement of a substituted cyclohexanone oxime. The second is a modern, efficient method utilizing a photochemical dearomative ring expansion of a nitroarene.[1] These protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the rationale behind procedural choices and ensuring reproducible, self-validating methodologies.

Retrosynthetic Analysis

A logical deconstruction of the target molecule, 2-(1,3-Benzodioxol-5-YL)-azepane, reveals two primary synthetic disconnections that inform our proposed strategies. The analysis highlights the key bond formations required to construct the seven-membered azepane ring bearing the desired aryl substituent.

G cluster_0 Strategy 1: Beckmann Rearrangement cluster_1 Strategy 2: Photochemical Ring Expansion Target 2-(1,3-Benzodioxol-5-YL)-azepane Lactam Substituted Caprolactam Target->Lactam C-N Bond Reduction Azepine Substituted Dihydroazepine Target->Azepine C=C Bond Hydrogenation Oxime Substituted Cyclohexanone Oxime Oxime->Lactam Beckmann Rearrangement Ketone 2-(1,3-Benzodioxol-5-yl)cyclohexanone Ketone->Oxime Oximation Nitroarene 5-Nitro-1,3-benzodioxole Nitroarene->Azepine Photochemical Dearomatization

Caption: Retrosynthetic analysis of 2-(1,3-Benzodioxol-5-YL)-azepane.

Synthetic Strategy 1: Classical Approach via Beckmann Rearrangement

This well-established pathway builds the azepane ring through a four-step sequence starting from a substituted cyclohexanone. The key transformation is the acid-catalyzed Beckmann rearrangement of a ketoxime, which controllably expands the six-membered carbocycle into a seven-membered lactam (a cyclic amide). Subsequent reduction of the lactam furnishes the target azepane.

Experimental Workflow: Strategy 1

G A Cyclohexanone + 5-(Bromomethyl)-1,3-benzodioxole B 2-(1,3-Benzodioxol-5-yl)cyclohexanone (Ketone Intermediate) A->B Stork Enamine Alkylation C Ketone Oxime Intermediate B->C Oximation (NH2OH·HCl) D 7-(1,3-Benzodioxol-5-yl)azepan-2-one (Lactam Intermediate) C->D Beckmann Rearrangement (PPA or H2SO4) E 2-(1,3-Benzodioxol-5-YL)-azepane (Final Product) D->E Lactam Reduction (LiAlH4 or BH3·THF)

Caption: Workflow for the Beckmann rearrangement synthesis route.

Protocol 1.1: Synthesis of 2-(1,3-Benzodioxol-5-yl)cyclohexanone

This step utilizes a Stork enamine synthesis, a reliable method for the α-alkylation of ketones. Cyclohexanone is first converted to its more nucleophilic enamine derivative, which is then alkylated with 5-(bromomethyl)-1,3-benzodioxole.

  • Reagents & Materials:

    • Cyclohexanone

    • Pyrrolidine

    • Toluene, anhydrous

    • 5-(Bromomethyl)-1,3-benzodioxole

    • Hydrochloric acid (10% aq.)

    • Sodium bicarbonate (sat. aq.)

    • Magnesium sulfate, anhydrous

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

    • Heat the mixture to reflux, azeotropically removing water until enamine formation is complete (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove toluene.

    • Dissolve the crude enamine in anhydrous THF. Add 5-(bromomethyl)-1,3-benzodioxole (0.95 eq) and stir the mixture at room temperature for 12-18 hours.

    • Quench the reaction by adding water. Hydrolyze the iminium salt intermediate by adding 10% aqueous HCl and stirring vigorously for 1 hour.

    • Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the title ketone.

Protocol 1.2: Oximation of 2-(1,3-Benzodioxol-5-yl)cyclohexanone

The ketone is converted to its corresponding oxime by reaction with hydroxylamine. The oxime exists as a mixture of (E) and (Z) isomers, which will both rearrange in the next step.

  • Reagents & Materials:

    • 2-(1,3-Benzodioxol-5-yl)cyclohexanone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc) or Pyridine

    • Ethanol

  • Procedure:

    • Dissolve the ketone (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

    • Add water to precipitate the crude oxime. Filter the solid, wash with cold water, and dry under vacuum. The product is often used in the next step without further purification.

Protocol 1.3: Beckmann Rearrangement to 7-(1,3-Benzodioxol-5-yl)azepan-2-one

The key ring-expansion step. Strong acid protonates the oxime's hydroxyl group, which departs as water, triggering a 1,2-alkyl shift to the electron-deficient nitrogen atom. The more substituted carbon migrates, leading to the desired lactam regioisomer.

  • Reagents & Materials:

    • Cyclohexanone oxime derivative

    • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Caution: This reaction is often exothermic and should be performed with careful temperature control in a fume hood.

    • Add the crude oxime (1.0 eq) in small portions to pre-heated polyphosphoric acid (PPA, ~10x weight of oxime) at 80-100 °C with vigorous stirring.

    • Maintain the temperature at 100-120 °C for 1-2 hours.

    • Carefully pour the hot, viscous mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a strong base (e.g., 50% aq. NaOH or solid Na₂CO₃) until pH > 9.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude lactam by recrystallization or flash column chromatography.

Protocol 1.4: Reduction of the Lactam to 2-(1,3-Benzodioxol-5-YL)-azepane

The final step involves the complete reduction of the amide carbonyl group within the lactam to a methylene group, yielding the target azepane. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.

  • Reagents & Materials:

    • 7-(1,3-Benzodioxol-5-yl)azepan-2-one

    • Lithium aluminum hydride (LiAlH₄)

    • Tetrahydrofuran (THF), anhydrous

    • Sodium sulfate decahydrate or Fieser workup reagents (H₂O, 15% NaOH, H₂O)

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).

    • To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of the lactam (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

    • Cool the reaction to 0 °C. Quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X = grams of LiAlH₄ used.

    • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Synthetic Strategy 2: Modern Photochemical Ring Expansion

This innovative two-step strategy provides rapid access to the azepane core from a simple nitroarene.[1] The process relies on a blue light-mediated photochemical reaction that converts a nitro group into a singlet nitrene, which inserts into the aromatic ring to form a seven-membered azepine system. A subsequent catalytic hydrogenation reduces the remaining double bonds to afford the saturated azepane.

Experimental Workflow: Strategy 2

G Start 5-Nitro-1,3-benzodioxole Intermediate Substituted Dihydroazepine Start->Intermediate Photochemical Ring Expansion (Blue LEDs, P(OiPr)3) Product 2-(1,3-Benzodioxol-5-YL)-azepane (Final Product) Intermediate->Product Catalytic Hydrogenation (PtO2, Pd/C, H2)

Caption: Workflow for the photochemical ring expansion route.

Protocol 2.1: Photochemical Dearomative Ring Expansion
  • Scientific Rationale: This protocol leverages the conversion of a nitro group into a singlet nitrene using a phosphite reagent under photochemical conditions. The highly reactive nitrene undergoes an intramolecular cycloaddition and rearrangement cascade, expanding the six-membered benzene ring into a seven-membered azepine ring system.[1]

  • Reagents & Materials:

    • 5-Nitro-1,3-benzodioxole

    • Triisopropyl phosphite (P(OiPr)₃)

    • Isopropanol

    • Photoreactor equipped with blue LEDs (e.g., 450 nm)

  • Procedure:

    • In a photoreactor tube, dissolve 5-nitro-1,3-benzodioxole (1.0 eq) and triisopropyl phosphite (2.0 eq) in isopropanol (to a concentration of 0.1 M).

    • Degas the solution with argon or nitrogen for 15 minutes.

    • Irradiate the mixture with blue LEDs at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to isolate the dihydroazepine intermediate.

Protocol 2.2: Catalytic Hydrogenation of the Dihydroazepine Intermediate
  • Scientific Rationale: The azepine ring contains double bonds that must be reduced to form the saturated azepane. A synergistic catalyst system of Platinum(IV) oxide (PtO₂) and Palladium on carbon (Pd/C) under hydrogen pressure is highly effective for this complete reduction.[1]

  • Reagents & Materials:

    • Dihydroazepine intermediate from Protocol 2.1

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Palladium on carbon (Pd/C, 10 wt%)

    • Methanol or Ethanol

    • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Procedure:

    • To a high-pressure reaction vessel, add the dihydroazepine intermediate (1.0 eq), PtO₂ (10 mol%), and Pd/C (10 wt%).

    • Add methanol or ethanol as the solvent.

    • Seal the vessel, purge with hydrogen gas, and then pressurize to 50 bar (approx. 725 psi) of H₂.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalysts, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to afford the crude 2-(1,3-Benzodioxol-5-YL)-azepane, which can be further purified if necessary.

Reagent and Data Summary

StepKey ReagentsPurposeEquivalents (Typical)Expected Outcome/Yield
Strategy 1
1.1 AlkylationPyrrolidine, 5-(Bromomethyl)-1,3-benzodioxoleEnamine formation, Alkylation1.2, 0.9560-75%
1.2 OximationNH₂OH·HCl, NaOAcOxime formation1.5, 2.085-95%
1.3 Beckmann RearrangementPolyphosphoric Acid (PPA)Ring expansion~10x weight50-70%
1.4 Lactam ReductionLithium Aluminum Hydride (LiAlH₄)Amide reduction2.0-3.070-90%
Strategy 2
2.1 Photochemical Ring ExpansionTriisopropyl phosphite, Blue Light (hv)Nitrene formation, Expansion2.060-80%[1]
2.2 Catalytic HydrogenationPtO₂, Pd/C, H₂ (50 bar)Double bond reduction10 mol%, 10 wt%>90%[1]

References

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Available at: [Link]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Available at: [Link]

  • Cha, J. K., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 2-(1,3-Benzodioxol-5-YL)-azepane

Introduction & Mechanistic Rationale The compound 2-(1,3-Benzodioxol-5-YL)-azepane represents a novel structural class of 2-aryl-azepanes. Structurally, it integrates a 1,3-benzodioxole moiety—a classic pharmacophore kno...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-(1,3-Benzodioxol-5-YL)-azepane represents a novel structural class of 2-aryl-azepanes. Structurally, it integrates a 1,3-benzodioxole moiety—a classic pharmacophore known to confer high affinity for the serotonin (SERT) and dopamine (DAT) transporters—with a 7-membered saturated azepane ring.

In drug development, understanding the precise mechanism of such monoamine transporter ligands is critical. Its structural piperidine homologue, UWA-101 (2-(1,3-benzodioxol-5-yl)piperidine), is a well-characterized dual serotonin-dopamine reuptake inhibitor (SDRI) that lacks the neurotoxicity and substrate-type releasing properties of traditional amphetamines, making it a highly promising candidate for alleviating Parkinson's disease motor fluctuations[1]. Expanding the nitrogen heterocycle from a piperidine to an azepane alters the basicity, steric bulk, and conformational flexibility of the molecule.

To determine whether 2-(1,3-Benzodioxol-5-YL)-azepane acts as a pure reuptake inhibitor, a substrate-type releaser, or a neurotoxic agent, researchers must deploy a rigorous, tiered in vitro screening strategy.

Tiered Screening Workflow

High affinity for a transporter does not guarantee functional inhibition, and functional inhibition does not distinguish between a reuptake blocker and a transporter-reversing releaser. Therefore, we utilize a sequential, causality-driven workflow:

Workflow Compound 2-(1,3-Benzodioxol-5-YL)-azepane (Test Compound) Binding 1. Radioligand Binding Assay (Affinity: Ki for DAT, SERT, NET) Compound->Binding Step 1 Uptake 2. Uptake Inhibition Assay (Function: IC50 for DA, 5-HT, NE) Binding->Uptake Step 2 Release 3. Efflux / Release Assay (Mechanism: Inhibitor vs. Releaser) Uptake->Release Step 3 Toxicity 4. Cytotoxicity Assay (Safety: MTT / LDH release) Release->Toxicity Step 4 Decision Pharmacological Profile (SDRI, SNRI, or Releaser) Toxicity->Decision Data Synthesis

Fig 1. In vitro pharmacological screening workflow for monoamine transporter ligands.

Self-Validating Experimental Protocols

The following protocols utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT), SERT (hSERT), or NET (hNET). Using a homologous recombinant system eliminates the confounding variables of tissue-specific accessory proteins and mixed transporter populations found in primary synaptosomes [2].

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Causality: This assay measures the direct thermodynamic affinity ( Ki​ ) of the azepane derivative for the transporter binding pocket without requiring the transporter to undergo the conformational changes necessary for substrate translocation.

  • Membrane Preparation: Harvest hDAT, hSERT, and hNET expressing HEK293 cells. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Radioligand Incubation: In 96-well plates, incubate 50 µg of membrane protein with target-specific radioligands:

    • hDAT: 2 nM [3H] WIN35,428

    • hSERT: 2 nM [3H] citalopram

    • hNET: 2 nM [3H] nisoxetine

  • Test Compound Addition: Add 2-(1,3-Benzodioxol-5-YL)-azepane in a 10-point concentration gradient (0.1 nM to 100 µM).

  • Self-Validating QC Step: Define Non-Specific Binding (NSB) using 10 µM indatraline (a non-selective monoamine transporter inhibitor) in parallel wells. System Validation: If specific binding (Total Binding minus NSB) is less than 60% of total binding, the assay plate must be rejected due to membrane degradation or ligand depletion.

  • Termination: Terminate reactions by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with cold buffer and quantify via liquid scintillation counting.

Protocol 2: In Vitro Monoamine Uptake Inhibition (Functional IC50​ )

Causality: A compound may bind to a transporter (high affinity) but fail to block the endogenous substrate effectively. This assay evaluates the functional blockade of neurotransmitter reuptake.

  • Cell Plating: Seed stably transfected HEK293 cells into poly-D-lysine coated 96-well plates at 5×104 cells/well. Incubate overnight.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with the test compound (0.1 nM to 100 µM) for 10 minutes at 37°C to allow equilibration.

  • Substrate Addition: Initiate transport by adding 20 nM of [3H] Dopamine, [3H] Serotonin, or [3H] Norepinephrine. Incubate for exactly 10 minutes.

  • Self-Validating QC Step: Include 10 µM Cocaine as a positive control for 100% uptake inhibition (baseline leak) and 0.1% DMSO as a vehicle control (0% inhibition). System Validation: The signal-to-background ratio between vehicle and Cocaine wells must exceed 5:1.

  • Termination: Halt uptake by rapidly washing cells three times with ice-cold KRH buffer. Lyse cells with 1% SDS and measure intracellular radioactivity.

Protocol 3: Fractional Efflux / Release Assay (Mechanism Determination)

Causality: MDMA and its close analogues often act as substrates that induce reverse transport (efflux) of monoamines, leading to neurotoxicity and psychoactivity. Pure reuptake inhibitors block the pore but do not induce reverse transport. This assay distinguishes between the two mechanisms.

  • Pre-loading: Incubate HEK293-hDAT or hSERT cells with 100 nM [3H] Dopamine or [3H] Serotonin for 30 minutes to load the intracellular space.

  • Washout: Wash cells extensively (4 times) with warm KRH buffer to remove all extracellular radioligand.

  • Compound Challenge: Add 10 µM of 2-(1,3-Benzodioxol-5-YL)-azepane to the cells.

  • Self-Validating QC Step: Use 10 µM MDMA as a positive control (will cause massive efflux) and 10 µM GBR-12909 (for DAT) as a negative control (pure inhibitor, will cause no efflux).

  • Measurement: After 15 minutes, collect the extracellular buffer (supernatant). Lyse the remaining cells to determine retained radioactivity. Calculate fractional release: (Supernatant Radioactivity / Total Radioactivity) * 100.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data from the aforementioned assays should be synthesized into a comparative matrix. Below is a representative data structure comparing the expected profile of the azepane derivative against known benchmarks.

CompoundhDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)hDAT IC50​ (nM)hSERT IC50​ (nM)Efflux ActivityCytotoxicity (LDH)
MDMA (Control)1,5004006002,100650High (Releaser)High
UWA-101 (Reference)150120>5,000280190None (Inhibitor)None
2-(1,3-Benzodioxol-5-YL)-azepane Assay Req.Assay Req.Assay Req.Assay Req.Assay Req.Assay Req.Assay Req.

Interpretation Matrix:

  • If Efflux is High: The azepane ring did not provide enough steric bulk to prevent transporter flipping. The compound is a substrate-type releaser (MDMA-like).

  • If Efflux is None + High DAT/SERT Affinity: The compound is a pure dual reuptake inhibitor (UWA-101-like). This profile is highly desirable for neurodegenerative pharmacotherapy, as it prolongs synaptic dopamine without depleting vesicular stores.

References

  • Johnston, T. H., Millar, Z., Huot, P., Wagg, K., Thiele, S., Salomonczyk, D., ... & Brotchie, J. M. (2012). A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates. The FASEB Journal. Available at:[Link]

  • Ilic, M., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., Baumann, M. H., ... & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at:[Link]

Sources

Method

Application Note: Advanced Storage, Handling, and Formulation Protocols for 2-(1,3-Benzodioxol-5-yl)-azepane

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary 2-(1,3-Benzodioxol-5-yl)-azepane (CAS: 383130-37-8)...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary

2-(1,3-Benzodioxol-5-yl)-azepane (CAS: 383130-37-8) is a specialized heterocyclic building block featuring a secondary azepane ring conjugated to a 1,3-benzodioxole moiety[1]. It is increasingly utilized in neuropharmacological research, forensic analytical standard preparation, and medicinal chemistry as a rigidified pharmacophore[2][3].

Because of its secondary amine functionality and electron-rich aromatic system, this compound is highly susceptible to specific environmental degradation pathways. As a Senior Application Scientist, I have designed this protocol not merely as a list of steps, but as a self-validating system . By understanding the chemical causality behind each handling requirement, researchers can prevent costly degradation and ensure absolute reproducibility in downstream assays.

Physicochemical Profiling & Storage Causality

To design an effective storage protocol, we must first analyze the molecule's intrinsic vulnerabilities.

  • Secondary Amine (Azepane ring): With a predicted pKa of ~10.51, the basic nitrogen is highly prone to absorbing atmospheric carbon dioxide to form carbamate salts[4]. It is also susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen.

  • 1,3-Benzodioxole Moiety: While generally stable, the methylenedioxy bridge can undergo cleavage under strongly acidic conditions or prolonged UV exposure, leading to the formation of catechol derivatives.

Table 1: Physicochemical Properties & Storage Implications
PropertyValue / CharacteristicStorage & Handling Implication
CAS Number 383130-37-8Standardize inventory tracking and compliance[1].
Predicted pKa 10.51 ± 0.40[4]Highly basic; requires a tightly sealed, CO₂-free environment.
Predicted Boiling Point 331.8 ± 41.0 °C[4]Low volatility; safe for standard weighing but difficult to purge if contaminated.
Predicted Density 1.121 ± 0.06 g/cm³[4]Viscous liquid or low-melting solid; may require gentle warming for transfer.
Chemical Vulnerability Oxidation, Photolysis, Acid CleavageStore in amber vials, under Argon, away from strong Lewis/Brønsted acids.

Handling & Safety Protocols

Expert Insight: Never store 2-(1,3-Benzodioxol-5-yl)-azepane in chlorinated solvents (e.g., chloroform, dichloromethane) for extended periods. Secondary amines can slowly react with alkyl halides at room temperature, leading to unintended quaternization or the formation of aminal impurities.

Step-by-Step Handling Methodology:
  • Environmental Preparation: Conduct all primary handling within a Class II biological safety cabinet or a dedicated chemical fume hood. For high-purity analytical standards, use a glovebox backfilled with Argon.

  • Temperature Equilibration: Allow the sealed primary container to reach room temperature (20-25°C) inside a desiccator before opening.

    • Causality: Opening cold containers causes immediate atmospheric condensation. Introducing water accelerates oxidative degradation and ruins anhydrous stock solutions.

  • Weighing: Use a microbalance. Utilize anti-static, PTFE-coated spatulas to prevent loss of material, as the compound may present as a waxy solid or viscous oil depending on ambient temperature.

  • Inert Blanketing: After removing the required mass, immediately blanket the primary container with a gentle stream of Argon gas.

    • Causality: Argon is preferred over Nitrogen because it is denser than air. It settles over the compound, providing a superior, heavy protective layer against O₂ and CO₂.

Workflow: Preparation of Standardized Stock Solutions

To maintain the integrity of the compound for long-term studies, it must be formulated into single-use aliquots.

Workflow A Raw Material 2-(1,3-Benzodioxol-5-yl)-azepane B Glovebox / Inert Atmosphere (Argon Blanketing) A->B C Weighing & Transfer B->C D Dissolution in Anhydrous Solvent (DMSO or MeOH) C->D E Aliquoting into Amber Vials D->E F Storage at -20°C (Desiccated) E->F

Caption: Step-by-step workflow for the preparation and long-term storage of stock solutions.

Protocol for 10 mM Stock Solution:
  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO) or LC-MS grade Methanol. Ensure solvent water content is strictly <0.005%.

  • Dissolution: Weigh exactly 2.19 mg of 2-(1,3-Benzodioxol-5-yl)-azepane (MW: 219.28 g/mol ) into a 2 mL amber glass volumetric vial.

  • Volume Adjustment: Add 1.0 mL of the chosen anhydrous solvent. Vortex gently for 30 seconds until complete dissolution is achieved.

  • Aliquoting: Divide the stock into 50 µL or 100 µL single-use aliquots in amber crimp-top vials.

    • Causality: Single-use aliquots prevent freeze-thaw cycles. Repeated freezing and thawing introduces micro-bubbles of oxygen and moisture into the solvent, rapidly degrading the secondary amine.

  • Storage: Store aliquots at -20°C (or -80°C for storage exceeding 6 months).

Degradation Pathways & Quality Control (Self-Validation)

A robust protocol is a self-validating system. To ensure the trustworthiness of 2-(1,3-Benzodioxol-5-yl)-azepane before committing it to complex assays or syntheses, researchers must implement a closed-loop Quality Control (QC) check.

Degradation A 2-(1,3-Benzodioxol-5-yl)-azepane (Intact) B Exposure to Atmospheric O2 A->B C Exposure to CO2 / Moisture A->C D N-Oxidation (Azepane Ring) B->D E Carbamate Formation (Secondary Amine) C->E F LC-MS / NMR Quality Control D->F E->F

Caption: Primary environmental degradation pathways and the required analytical validation loop.

Quality Control Protocol (LC-MS Validation):
  • Frequency: Test stock solutions every 3 months, or immediately if the vial seal is compromised.

  • Method: Run a 1 µL injection of a diluted sample (1 µM in Acetonitrile/Water with 0.1% Formic Acid) on a standard C18 column.

  • Markers of Degradation:

    • N-Oxidation: Look for an [M+H]⁺ peak at m/z 236 (+16 Da from the parent mass of 219.28). This indicates oxidation of the azepane nitrogen.

    • Ring Cleavage: Look for peak splitting or retention time shifts accompanied by mass changes indicative of ring-opened catechol products (loss of the methylene bridge). If these peaks exceed 2% relative abundance, discard the aliquot.

References

  • [4] 383130-37-8(2-(1,3-Benzodioxol-5-yl)-azepane ... - ChemicalBook. Source: chemicalbook.com. URL:

  • [1] 383130-37-8 | 2-(Benzo[d][1,3]dioxol-5-yl)azepane | MolCore. Source: molcore.com. URL:

  • [2] US20140121368A1 - Process for preparing benzothiazepines from gamma-aminoalkylbenzenes - Google Patents. Source: google.com. URL:

  • [3] Forensic Science Products | Cayman Chemical. Source: caymanchem.com. URL:

Sources

Application

Extraction of 2-(1,3-Benzodioxol-5-YL)-azepane from biological samples

Bioanalytical Extraction of 2-(1,3-Benzodioxol-5-YL)-azepane: A Mixed-Mode Cation Exchange (MCX) Strategy Molecular Profiling & Mechanistic Strategy In bioanalytical sample preparation, the extraction strategy must be st...

Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Extraction of 2-(1,3-Benzodioxol-5-YL)-azepane: A Mixed-Mode Cation Exchange (MCX) Strategy

Molecular Profiling & Mechanistic Strategy

In bioanalytical sample preparation, the extraction strategy must be strictly dictated by the target molecule's physicochemical properties. 2-(1,3-Benzodioxol-5-YL)-azepane is a synthetic compound featuring a lipophilic azepane ring conjugated to a 1,3-benzodioxole moiety. Because it contains a secondary amine, it acts as a strong base.

Table 1: Physicochemical Profile of 2-(1,3-Benzodioxol-5-YL)-azepane

PropertyValue / CharacteristicBioanalytical Implication
Functional Groups Secondary amine, 1,3-benzodioxoleHighly basic; susceptible to ion-exchange mechanisms.
Predicted pKa ~10.5Remains >99.9% protonated (ionized) at physiological pH (7.4).
Predicted LogP ~2.8Highly lipophilic in its neutral free-base state.
Optimal Sorbent Mixed-Mode Strong Cation Exchange (MCX)Requires dual-retention (hydrophobic + ionic) to isolate from matrix lipids.

The Causality of Sorbent Selection: Why MCX? Extracting basic, lipophilic amines from complex matrices (plasma, serum, urine) using traditional reversed-phase solid-phase extraction (SPE) often yields poor recovery due to inadequate retention of the ionized amine and secondary interactions with residual silanols[1]. Instead, a polymeric Mixed-Mode Strong Cation Exchange (MCX) sorbent is the optimal strategy.

MCX sorbents combine a hydrophobic polymeric backbone with strongly acidic sulfonic acid ion-exchange groups[2]. This dual-retention mechanism allows us to "lock" the protonated azepane nitrogen onto the sorbent via strong ionic bonds. Because the analyte is ionically anchored, we can utilize highly aggressive organic wash steps (e.g., 100% methanol) that would normally wash away the analyte in a purely reversed-phase system. This selectively purges neutral lipids, acidic interferences, and phospholipids, drastically reducing ion suppression in downstream LC-MS/MS analysis.

Self-Validating Extraction Protocol

The following protocol is designed for standard 30 mg/1 mL MCX SPE cartridges or 96-well microelution plates. The causality of each step is integrated to ensure the protocol acts as a self-validating system, minimizing the risk of analyte loss.

Step-by-Step Methodology (Plasma/Serum)

  • Sample Pre-treatment (Disruption & Ionization):

    • Action: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS). Dilute with 300 µL of 2% Phosphoric Acid (H3PO4) in water.

    • Mechanistic Rationale: Acidification disrupts protein-drug binding and lowers the sample pH well below the analyte's pKa of 10.5. This ensures 100% protonation of the secondary amine, which is an absolute prerequisite for capturing the drug via cation exchange[1].

  • Conditioning & Equilibration:

    • Action: Pass 1 mL of Methanol (MeOH), followed by 1 mL of LC-MS grade Water through the MCX sorbent.

    • Mechanistic Rationale: Wets the polymeric backbone to maximize surface area interaction and prepares the sulfonic acid groups to receive the aqueous sample[3].

  • Sample Loading:

    • Action: Load the acidified plasma mixture at a controlled flow rate of 1-2 mL/min.

    • Mechanistic Rationale: The basic drug is captured simultaneously by hydrophobic retention (interacting with the polymer) and strong ionic bonds (interacting with the sulfonic acid)[4].

  • Wash 1 (Aqueous/Acidic):

    • Action: Wash with 1 mL of 2% Formic Acid in Water.

    • Mechanistic Rationale: Removes endogenous salts and hydrophilic proteins while maintaining the low pH environment, keeping the analyte safely locked in its protonated, ionically-bound state[3].

  • Wash 2 (Aggressive Organic):

    • Action: Wash with 1 mL of 100% Methanol.

    • Mechanistic Rationale: Because the analyte is ionically locked, 100% organic solvent can be used to wash away hydrophobic neutral and acidic interferences (e.g., phospholipids) without risking analyte breakthrough.

  • Elution (Neutralization):

    • Action: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Mechanistic Rationale: The high pH of the ammonia neutralizes the secondary amine (converting it to its free-base form), breaking the ionic bond. The methanol simultaneously disrupts the hydrophobic interaction, releasing the highly purified analyte[1].

  • Reconstitution:

    • Action: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Workflow Visualization

SPE_Workflow Sample Biological Sample (Plasma/Urine) Pretreatment Pre-treatment (Dilute with 2% H3PO4) Sample->Pretreatment Load Load onto MCX SPE (Analyte binds via Ionic & RP) Pretreatment->Load Wash1 Wash 1: 2% Formic Acid in H2O (Removes salts & proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes neutral/acidic lipids) Wash1->Wash2 Elution Elution: 5% NH4OH in MeOH (Neutralizes analyte, disrupts ionic bond) Wash2->Elution Analysis LC-MS/MS Analysis Elution->Analysis

MCX-SPE workflow for basic drug extraction showing retention and elution mechanisms.

Quantitative Performance & Data Presentation

When extracting basic amine drugs using the optimized MCX protocol, the dual-wash mechanism ensures exceptionally clean extracts. The self-validating nature of the protocol can be confirmed through the following expected validation metrics (extrapolated from analogous benzodioxole/azepane derivatives):

Table 2: Expected Bioanalytical Validation Metrics (LC-MS/MS)

ParameterExpected ValueMechanistic Driver
Absolute Recovery > 85%Strong ionic retention prevents breakthrough during loading and washing.
Matrix Effect (Ion Suppression) < 15%100% MeOH wash effectively removes phospholipid interferences[1].
Intra-day Precision (RSD) < 5%Polymeric sorbents resist drying out, ensuring consistent flow and partitioning[2].
Linearity (R²) > 0.995Elimination of matrix components prevents detector saturation and signal quenching.

References

  • [2] Agilent Technologies. Fractionation of Acidic, Neutral and Basic Drugs from Plasma with Polymeric SPE Cation Exchange, and an Agilent Bond Elut Plexa PCX. 2

  • Sigma-Aldrich. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.

  • [4] Biotage. General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. 4

  • [1] Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. 1

  • [3] PubMed. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. 3

  • Waters Corporation. Simple and Selective Bioanalytical Plasma Sample Extraction Using Oasis® MCX SPE for High Analyte Recovery.

Sources

Method

Using 2-(1,3-Benzodioxol-5-YL)-azepane in receptor binding assays

Application Note: Pharmacological Characterization of 2-(1,3-Benzodioxol-5-YL)-azepane in Monoamine Transporter Assays Introduction & Pharmacological Rationale The evaluation of novel synthetic ligands requires highly op...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of 2-(1,3-Benzodioxol-5-YL)-azepane in Monoamine Transporter Assays

Introduction & Pharmacological Rationale

The evaluation of novel synthetic ligands requires highly optimized, self-validating biochemical assays to accurately determine their pharmacodynamic profiles. 2-(1,3-Benzodioxol-5-YL)-azepane represents a unique structural convergence of two highly relevant pharmacophores in neuropharmacology: the 1,3-benzodioxole (methylenedioxy) aromatic system and the seven-membered azepane ring.

The azepane scaffold has emerged as a privileged motif in the design of monoamine transporter (MAT) inhibitors[1]. While five-membered pyrrolidine rings (e.g., in MDPV) confer extreme potency at the dopamine transporter (DAT)[2], expanding the nitrogen-containing heterocycle to a seven-membered azepane significantly alters the steric bulk accommodated by the transporter's S1 binding pocket[3]. This ring expansion typically reduces DAT affinity but can uniquely tune selectivity toward the serotonin transporter (SERT) or norepinephrine transporter (NET)[3]. Furthermore, benzodioxole and azepane derivatives frequently exhibit off-target modulatory effects on other systems, such as GABA_A receptors, making rigorous selectivity screening essential[4].

As a Senior Application Scientist, I have designed the following protocols not just as a sequence of steps, but as a logically grounded, self-validating system to characterize this compound's affinity ( Ki​ ) and functional activity ( IC50​ ).

Mechanistic Overview

To understand the assay design, we must first visualize the mechanism of action. 2-(1,3-Benzodioxol-5-YL)-azepane acts as a competitive ligand. By binding to the orthosteric site, it stabilizes the outward-facing state of the transporter, preventing the translocation of endogenous monoamines.

Mechanism Azepane 2-(1,3-Benzodioxol- 5-YL)-azepane MAT Monoamine Transporter (S1 Binding Pocket) Azepane->MAT Competitive Binding Conform Conformational Arrest (Outward-Facing State) MAT->Conform Stabilizes Block Reuptake Inhibition Conform->Block Prevents Substrate Translocation

Mechanism of action: Azepane-mediated stabilization of the outward-facing transporter state.

Experimental Workflows & Protocols

The characterization of 2-(1,3-Benzodioxol-5-YL)-azepane requires a two-tiered approach: Radioligand Binding (to determine thermodynamic affinity) and Functional Uptake (to determine if the compound acts as an inhibitor or a substrate-releaser).

Workflow Ligand 2-(1,3-Benzodioxol-5-YL)-azepane Assay1 Radioligand Binding (Ki Determination) Ligand->Assay1 Serial Dilution Assay2 Fluorescent Uptake (IC50 Determination) Ligand->Assay2 Serial Dilution Cells HEK293 Cells (hDAT, hSERT, hNET) Membranes Membrane Isolation (For Binding) Cells->Membranes Lysis & Centrifugation WholeCells Intact Cells (For Uptake) Cells->WholeCells Trypsinization Membranes->Assay1 Add Radioligand WholeCells->Assay2 Add Substrate Analysis Data Analysis (Cheng-Prusoff) Assay1->Analysis Scintillation Counts Assay2->Analysis Fluorescence Units

Workflow for characterizing azepane derivatives in monoamine transporter assays.

Protocol A: Membrane Preparation
  • Harvesting: Collect HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Lysis: Homogenize in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).

    • Causality Check: Hypotonic lysis ensures complete disruption of the plasma membrane while preserving the structural integrity of the transmembrane proteins without the need for harsh detergents.

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C.

  • Resuspension: Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality Check: The inclusion of 120 mM NaCl is non-negotiable. Monoamine transporters are Na+/Cl− symporters; the sodium gradient is thermodynamically required to drive the transporter into the outward-facing conformation, which is the primary state recognized by competitive inhibitors.

Protocol B: Radioligand Binding Assay ( Ki​ Determination)
  • Matrix Preparation: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality Check: 2-(1,3-Benzodioxol-5-YL)-azepane is highly lipophilic. PEI coats the glass fibers with a positive charge, neutralizing the matrix and drastically reducing non-specific binding (NSB) of the lipophilic ligand to the filter.

  • Incubation Setup: In a 96-well plate, combine:

    • 50 µL of Assay Buffer (Total Binding) or 10 µM reference inhibitor (NSB).

    • 50 µL of 2-(1,3-Benzodioxol-5-YL)-azepane at varying concentrations (10 pM to 100 µM).

    • 50 µL of radioligand (e.g., 1 nM [3H] WIN35,428 for DAT, [3H] Citalopram for SERT).

    • 50 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Equilibration: Incubate for 2 hours at 22°C.

    • Causality Check: The bulky azepane ring slows the association rate ( kon​ ). A 2-hour incubation ensures the system reaches thermodynamic equilibrium before separation, preventing artificial right-shifts in the dose-response curve.

  • Termination: Rapid vacuum filtration followed by 3x washes with ice-cold Wash Buffer. Add scintillation cocktail and count.

Protocol C: Self-Validating System (Trustworthiness)

To ensure data integrity, every assay plate must pass two strict validation gates:

  • Z'-Factor: Calculated as Z′=1−∣μTB​−μNSB​∣3(σTB​+σNSB​)​ . A plate is only accepted if Z′≥0.6 .

  • Reference Control: A full curve of a known standard (e.g., Cocaine for DAT, Fluoxetine for SERT) must yield an IC50​ within 0.5 log units of the historical laboratory mean.

Data Presentation & Interpretation

Expanding the alicyclic ring from 5 to 7 members fundamentally alters the Structure-Activity Relationship (SAR)[3]. The table below summarizes representative quantitative data demonstrating how the azepane substitution shifts the pharmacological profile away from potent DAT inhibition toward a weaker, more mixed monoaminergic profile.

Table 1: Impact of Alicyclic Ring Expansion on Monoamine Transporter Affinity

Compound MotifRing SizehDAT Ki​ (nM)hSERT Ki​ (nM)hNET Ki​ (nM)Selectivity (DAT/SERT)
Pyrrolidine analog5-membered4.13,20085780.0
Piperidine analog6-membered45.01,10021024.4
Benzodioxol-Azepane 7-membered 4,594.0 850 1,200 0.18

Data Interpretation: As demonstrated in the table (reflecting established SAR trends[3]), the 7-membered azepane ring introduces significant steric clash within the highly constrained DAT S1 pocket, resulting in a >1000-fold drop in DAT affinity compared to the pyrrolidine analog. However, the larger SERT binding pocket accommodates the azepane ring more readily, effectively inverting the selectivity ratio.

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Journal of Medicinal Chemistry (ACS Publications). 1[1]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - National Institutes of Health (PMC). 3[3]

  • Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones - Office of Justice Programs (OJP). 2[2]

  • Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - Journal of Medicinal Chemistry (ACS Publications).4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(1,3-Benzodioxol-5-yl)azepane

Welcome to the Technical Support Center for the synthesis of 2-(1,3-Benzodioxol-5-yl)azepane. This guide is designed for research scientists and drug development professionals who require a highly scalable, reproducible,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(1,3-Benzodioxol-5-yl)azepane. This guide is designed for research scientists and drug development professionals who require a highly scalable, reproducible, and field-proven synthetic route.

Rather than relying on direct functionalization of azepane—which often suffers from poor regioselectivity and over-alkylation—the most robust industrial approach utilizes a three-phase lactim ether pathway [1]. This method masks the acidic secondary amine of ε-caprolactam, allowing for clean organometallic C-C bond formation followed by stereocontrolled reduction [2].

Visualizing the Synthetic Logic

The workflow relies on the conversion of ε-caprolactam into an electrophilic lactim ether, which serves as the perfect coupling partner for the 1,3-benzodioxol-5-yl Grignard reagent.

Workflow Step1 1. O-Alkylation ε-Caprolactam + Me2SO4 Int1 Lactim Ether 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine Step1->Int1 Step2 2. Grignard Addition + 1,3-Benzodioxol-5-ylMgBr Int1->Step2 Int2 Cyclic Imine 7-(1,3-Benzodioxol-5-yl)-3,4,5,6-tetrahydro-2H-azepine Step2->Int2 Step3 3. Reduction + NaBH4 / MeOH Int2->Step3 Product Target Product 2-(1,3-Benzodioxol-5-yl)azepane Step3->Product

Synthetic workflow for 2-(1,3-Benzodioxol-5-yl)azepane via lactim ether.

Mechanism A Lactim Ether B Grignard Attack at C=N carbon A->B C Tetrahedral Intermediate B->C D Elimination of Methoxide (-OMe) C->D E Cyclic Imine D->E

Mechanistic logic of Grignard addition to lactim ether.

Standard Operating Protocols (SOPs)

To ensure scientific integrity, every step below includes built-in causality (why we do it) and self-validation metrics (how to prove it worked) [1].

Phase 1: Synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (Lactim Ether)
  • Causality: Direct addition of a Grignard reagent to ε-caprolactam fails because the acidic N-H proton quenches the organometallic reagent, forming an unreactive magnesium salt. O-methylation masks this proton and creates a methoxide leaving group to facilitate the addition-elimination mechanism.

  • Protocol:

    • Charge a flame-dried, argon-purged flask with ε-caprolactam (1.0 eq) and anhydrous toluene (0.5 M).

    • Add dimethyl sulfate (1.1 eq) dropwise at room temperature. (Caution: Highly toxic electrophile).

    • Heat the reaction to 80 °C for 12 hours.

    • Cool to 0 °C and quench carefully with cold aqueous NaOH (2.0 M) to neutralize the methyl sulfate salts.

    • Extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validation: Distill the crude oil under reduced pressure. Run an FT-IR on the distillate; validate success by the complete disappearance of the N-H stretch (~3200 cm⁻¹) and the appearance of a sharp C=N stretch (~1670 cm⁻¹).

Phase 2: Grignard Addition to Form the Cyclic Imine
  • Causality: The nucleophilic 1,3-benzodioxol-5-ylmagnesium bromide attacks the electrophilic C=N carbon of the lactim ether. The resulting tetrahedral intermediate collapses, expelling methoxide to form a thermodynamically stable conjugated cyclic imine [2].

  • Protocol:

    • In a separate flask, prepare the Grignard reagent by reacting 5-bromo-1,3-benzodioxole (1.2 eq) with magnesium turnings (1.3 eq) in anhydrous THF (0.5 M) initiated by a crystal of iodine.

    • Titrate the resulting Grignard reagent using the Gilman method (iodine/LiCl) to confirm active molarity.

    • Cool the distilled lactim ether (1.0 eq) in THF to 0 °C.

    • Add the titrated Grignard reagent dropwise over 1 hour, maintaining the internal temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via GC-MS. Look for the molecular ion peak corresponding to the cyclic imine intermediate (m/z 217).

Phase 3: Imine Reduction to 2-(1,3-Benzodioxol-5-yl)azepane
  • Causality: Sodium borohydride (NaBH₄) delivers a hydride to the less sterically hindered face of the imine. Methanol acts as a protic solvent to rapidly protonate the resulting nitrogen anion, driving the equilibrium forward [3].

  • Protocol:

    • Dissolve the crude cyclic imine in anhydrous methanol (0.2 M) and cool to 0 °C.

    • Add NaBH₄ (2.0 eq) in small portions to control hydrogen gas evolution and exothermicity.

    • Stir at 0 °C for 2 hours, then warm to room temperature for 1 hour.

    • Quench the reaction by adding 1.0 M HCl until pH 2 (to destroy excess borohydride), then basify to pH 10 with 2.0 M NaOH.

    • Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Self-Validation: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The final azepane product will stain a deep purple/blue (secondary amine), whereas the imine precursor will not stain brightly.

Quantitative Troubleshooting Matrix

When deviations occur, use this data-driven matrix to identify root causes and implement corrective actions.

Symptom / ObservationQuantitative MetricRoot CauseCorrective Action
Low Grignard Initiation < 10% conversion of aryl bromideThick oxide layer on Mg turnings or >50 ppm H₂O in THF.Add 1 mol% DIBAL-H or 1,2-dibromoethane to chemically etch the Mg surface. Dry THF over activated alumina.
High Homocoupling > 15% 5,5'-bi(1,3-benzodioxole) byproductLocalized high concentration of aryl bromide during Grignard formation (Wurtz-type coupling) [2].Reduce the aryl bromide addition rate to 0.1 mL/min. Dilute the bromide in 5 volumes of THF prior to addition.
Incomplete Imine Formation < 50% lactim ether conversionGrignard reagent quenched by unreacted ε-caprolactam (N-H protons) carried over from Phase 1.Strictly enforce the fractional distillation of the lactim ether. Ensure IR shows 0% N-H stretch before proceeding.
Over-reduction / Ring Opening > 5% linear amino alcohol byproductExcessive temperature during NaBH₄ reduction (> 25 °C) causing hydrolytic ring cleavage.Maintain the reduction cooling bath strictly at 0–5 °C. Add NaBH₄ in 5 distinct portions over 45 minutes.

Frequently Asked Questions (FAQs)

Q1: Why does the yield of the Grignard addition drop significantly when scaling up from 1g to 50g? A: Heat transfer limitations. The addition-elimination step is highly exothermic. At scale, inadequate cooling leads to localized hot spots. Elevated temperatures promote a competing side reaction: the Grignard reagent acts as a base rather than a nucleophile, causing alpha-deprotonation of the lactim ether and leading to complex polymerized byproducts. Use an internal temperature probe and jacketed reactor at scale.

Q2: Can I use 1,3-benzodioxol-5-yllithium instead of the Grignard reagent to speed up the reaction? A: It is highly discouraged. While organolithiums are more nucleophilic, they are also significantly more basic than Grignard reagents. Using the organolithium analogue drastically increases the rate of alpha-deprotonation of the lactim ether[3]. The softer magnesium-based Grignard reagent provides the ideal balance of nucleophilicity and basicity for this specific transformation.

Q3: My final product is contaminated with a persistent yellow impurity that co-elutes on silica. What is it? A: This is likely the unreduced cyclic imine. Imines can streak on silica gel and co-elute with the secondary amine product. To resolve this, ensure the Phase 3 reduction goes to absolute completion. If the imine persists, switch the reducing agent from NaBH₄ to catalytic hydrogenation (Pd/C, H₂, 50 psi) which provides a cleaner conversion profile for sterically hindered azepines.

References

  • An In-depth Technical Guide to the Synthesis of 2-(5-Fluoro-2-methoxyphenyl)
  • Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)
  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement Journal of the American Chemical Society URL
Optimization

🔬 Technical Support Center: 2-(1,3-Benzodioxol-5-YL)-azepane Solubility Solutions

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles researchers face when working with 2-(1,3-Benzodiox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles researchers face when working with 2-(1,3-Benzodioxol-5-YL)-azepane (CAS: 383130-37-8) .

Rather than relying on generic formulation advice, this guide deconstructs the molecular causality behind your precipitation issues and provides self-validating, industry-standard protocols to keep your compound in solution across both in vitro and in vivo workflows.

Physicochemical Profiling: The Causality of Precipitation

To solve a solubility issue, we must first understand the molecule's architecture. 2-(1,3-Benzodioxol-5-YL)-azepane consists of two distinct functional domains:

  • The Benzodioxole Ring: A highly lipophilic, electron-rich aromatic system that strongly resists solvation in aqueous media.

  • The Azepane Ring: A seven-membered saturated heterocycle containing a secondary amine (predicted pKa ~10.5).

The Root Cause of "Crashing Out": At physiological pH (7.4), the azepane amine is predominantly protonated. However, the hydration energy provided by this single charged nitrogen is often insufficient to overcome the massive hydrophobic penalty of the bulky benzodioxole ring. When you dilute a DMSO stock into an aqueous buffer, you trigger a rapid solvent shift. The thermodynamic solubility limit is instantly exceeded, and the hydrophobic benzodioxole rings aggregate via π-π and hydrophobic interactions, leading to kinetic precipitation.

Understanding this causality dictates our approach: we must either accurately measure and stay below the kinetic solubility threshold for in vitro work [1], or use host-guest complexation to shield the hydrophobic ring for in vivo dosing [2].

Troubleshooting FAQs

Q1: My compound crashes out immediately when diluting from a 10 mM DMSO stock into PBS (pH 7.4) for my cellular assays. How do I fix this? A1: You are observing a kinetic solubility failure. Because DMSO is a powerful hydrogen-bond acceptor, it easily solvates the compound. Diluting into PBS drops the DMSO concentration (typically to 1-2%), stripping the solvation shell. Solution: Do not guess your working concentration. You must perform a Kinetic Solubility Assay (see Protocol A) to establish the exact micromolar threshold where precipitation begins. Once established, ensure your highest assay concentration remains at least 20% below this turbidimetric threshold.

Q2: I need to dose this compound in vivo (IV/IP in mice), but I cannot use toxic levels of DMSO. What is the best vehicle? A2: Avoid simple co-solvents like PEG400 or Tween-80 alone, as they often yield metastable suspensions that will precipitate upon injection into the bloodstream. Instead, utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic benzodioxole moiety perfectly inserts into the lipophilic cavity of the cyclodextrin cone, while the hydroxylated exterior maintains excellent aqueous solubility.

Q3: Should I be using the free base or synthesizing a salt form? A3: Always utilize a salt form for aqueous formulations. While the free base is strictly limited to 100% DMSO stocks, an HCl or mesylate salt significantly lowers the crystal lattice energy. If the HCl salt still exhibits poor solubility in PBS due to the common-ion effect (chloride in the saline), switch to a mesylate or citrate salt.

Standardized Experimental Protocols

Every protocol utilized in your lab must be a self-validating system. The following methodologies include built-in controls to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility Assay (Turbidimetry)

This protocol determines the maximum aqueous concentration of your compound before precipitation occurs [1].

  • Stock Preparation: Prepare a precise 10 mM stock of 2-(1,3-Benzodioxol-5-YL)-azepane in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate, perform a 3-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Shift: Transfer 4 µL of each DMSO dilution into a new 96-well plate containing 196 µL of PBS (pH 7.4). This yields a final DMSO concentration of exactly 2.0%.

  • Equilibration: Seal the plate and incubate at 25°C for 90 minutes on a microplate shaker at 1000 rpm.

  • Quantification: Read the plate using a nephelometric plate reader or standard UV-Vis spectrophotometer at 620 nm.

  • Validation: The kinetic solubility limit is defined as the highest concentration where the absorbance remains below 1.5× the absorbance of the DMSO-only blank control.

Protocol B: 20% HP-β-CD Formulation for In Vivo Dosing

This protocol yields a clear, injectable solution utilizing host-guest complexation [2].

  • Vehicle Preparation: Weigh 2.0 g of pharmaceutical-grade HP-β-CD and dissolve it in 8.0 mL of sterile saline (0.9% NaCl). Vortex until the solution is completely transparent.

  • API Addition: Weigh the required mass of 2-(1,3-Benzodioxol-5-YL)-azepane HCl salt (e.g., 50 mg for a 5 mg/mL target dose) and add it to the vehicle.

  • Complexation: Sonicate the mixture in a 37°C water bath for 20–30 minutes. The thermal energy accelerates the inclusion of the benzodioxole ring into the cyclodextrin cavity.

  • Sterilization: Once visually clear, pass the solution through a 0.22 µm PTFE syringe filter. Self-validation step: If resistance is felt during filtration, the complexation is incomplete, and further sonication is required.

Data Presentation: Solubility Matrix

The following table summarizes the expected quantitative solubility profiles of 2-(1,3-Benzodioxol-5-YL)-azepane across various formulation vehicles, allowing for rapid experimental decision-making.

Formulation VehicleCompound FormExpected Max SolubilityApplication Suitability
PBS (pH 7.4) Free Base< 0.05 mg/mLPoor (Not recommended)
PBS (pH 7.4) HCl Salt~0.5 - 1.5 mg/mLModerate (In vitro assays)
2% DMSO in Media Free Base~100 - 200 µMGood (Cellular assays)
20% HP-β-CD in Saline HCl Salt> 15.0 mg/mLExcellent (In vivo IV/IP)
100% DMSO Free Base / Salt> 50.0 mg/mLExcellent (Storage / Stocks)

Decision Workflow Visualization

To streamline your formulation strategy, follow this logical decision tree based on your experimental endpoint.

SolubilityWorkflow Start 2-(1,3-Benzodioxol-5-YL)-azepane Solubility Issue Target Identify Experimental Endpoint Start->Target InVitro In Vitro Assays (Cellular/Biochemical) Target->InVitro InVivo In Vivo Dosing (Rodent Models) Target->InVivo DMSO Prepare 10mM DMSO Stock (Free Base or Salt) InVitro->DMSO Salt Synthesize Salt Form (HCl or Mesylate) InVivo->Salt Kinetic Run Kinetic Solubility Assay (Turbidimetry at 620nm) DMSO->Kinetic Success1 Determine Max Working Conc. (<2% DMSO limit) Kinetic->Success1 HPBCD Formulate with 20% HP-β-CD (Host-Guest Complexation) Salt->HPBCD Success2 Clear Solution Achieved Ready for IV/IP Dosing HPBCD->Success2

Workflow for resolving 2-(1,3-Benzodioxol-5-YL)-azepane solubility issues.

References

  • Title: An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays Source: ACS Omega / PubMed Central (PMC) URL: [Link]

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: ResearchGate / Semantic Scholar URL: [Link]

Troubleshooting

Technical Support Center: Preventing Degradation of 2-(1,3-Benzodioxol-5-YL)-azepane in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and stabilization of complex bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation and stabilization of complex bifunctional molecules. 2-(1,3-Benzodioxol-5-YL)-azepane presents a unique stability challenge because it contains two highly reactive moieties: a secondary amine (the azepane ring) and an electron-rich methylenedioxy-substituted benzene (the benzodioxole ring).

When formulated in solution, these functional groups are susceptible to autoxidation, transition-metal-catalyzed cleavage, and photolysis. This guide provides a self-validating, mechanistic framework to help researchers troubleshoot degradation issues and engineer ultra-stable experimental formulations.

Part 1: Troubleshooting Guides & FAQs

Q1: My stock solutions turn brown over time, and LC-MS shows a mass shift of -12 Da followed by +16 Da. What is the mechanism, and how do I prevent it?

A1: The browning of your solution is a classic hallmark of benzodioxole ring cleavage and subsequent oxidation. The methylenedioxy bridge is highly susceptible to transition-metal-catalyzed oxidation, often initiated by trace iron (Fe³⁺) or copper (Cu²⁺) in your buffers[1].

  • The Causality: Trace metals lower the activation energy for peroxide homolysis, generating hydroxyl radicals that attack the electron-rich dioxole ring. The ring opens to yield a catechol intermediate (loss of the methylene carbon, resulting in a net ~12 Da loss after hydrolysis). This catechol is redox-active and rapidly oxidizes into a highly reactive, colored ortho-quinone (+16 Da from oxygen incorporation)[2].

  • Actionable Solution: Formulate your aqueous solutions with a metal chelator (e.g., 0.05% EDTA) to sequester trace metals, alongside a water-soluble antioxidant (e.g., ascorbic acid) to reduce any formed quinones back to catechols.

Q2: I am detecting N-oxide and N-nitrosamine impurities during accelerated stability testing, even though I am not using nitrites. Where are they coming from?

A2: The azepane ring is a secondary amine, which is highly prone to oxidation into hydroxylamines and N-oxides[3]. Furthermore, if you are using polymeric excipients like Polyethylene Glycol (PEG) or storing the solution in environments with ambient nitrogen oxides (NOx), secondary amines undergo artifactual degradation[4].

  • The Causality: PEG commonly contains trace hydroperoxides and formaldehyde as degradation byproducts. Hydroperoxides directly oxidize the secondary amine via the Bolland-Gee radical mechanism[5]. Meanwhile, ambient NOx (even from laboratory air) can diffuse into the solution and react with the nucleophilic secondary amine to form N-nitrosamines[4].

  • Actionable Solution: Use high-purity, peroxide-free excipients. Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.01% w/v to quench peroxy radicals, and purge storage vials with Argon to displace oxygen and ambient NOx.

Q3: Does the pH of my buffer affect the degradation rate of this compound?

A3: Yes, profoundly. The stability of 2-(1,3-Benzodioxol-5-YL)-azepane is a delicate balancing act dictated by pH.

  • The Causality: The predicted pKa of the azepane nitrogen in this molecule is approximately 10.51[6]. Oxidation of the secondary amine is highly pH-dependent; it is significantly slower in the protonated state because the nitrogen lone pair is tied up, preventing electrophilic attack by peroxides[5]. However, extreme acidic conditions (pH < 2) can catalyze the hydrolysis of the acetal-like benzodioxole ring.

  • Actionable Solution: Buffer the solution to a slightly acidic "Goldilocks" zone (pH 4.5 – 5.5 ) using a citrate or acetate buffer. This ensures the amine remains >99.9% ionized (protecting it from oxidation) while preserving the integrity of the benzodioxole ring.

Part 2: Quantitative Degradation Data & Mitigation Strategies

The following table summarizes the quantitative impact of targeted stabilization strategies on the half-life of 2-(1,3-Benzodioxol-5-YL)-azepane in aqueous solution at 25°C.

Functional GroupDegradation PathwayCatalysts / TriggersPreventative StrategyEst. Half-Life (Unoptimized)Est. Half-Life (Optimized)
Azepane (2° Amine) N-Oxidation / HydroxylaminePeroxides (e.g., in PEG), High pHpH 4.5-5.5 buffer, 0.01% BHT< 48 hours> 6 months
Azepane (2° Amine) N-NitrosationAmbient NOx, Trace NitritesPurge with Argon, Sealed Vials~ 1 week> 12 months
Benzodioxole Ring Cleavage (Catechol)Trace Metals (Fe/Cu), Dissolved O₂0.05% EDTA, Ascorbic Acid< 72 hours> 6 months
Benzodioxole Photolysis (Radical Cleavage)UV / Visible LightAmber vials, Dark storage< 12 hours> 12 months

Part 3: Experimental Protocols

To ensure scientific integrity, formulation development must be a self-validating system. Protocol 1 details the preparation of the stabilized solution, while Protocol 2 provides the forced degradation methodology required to validate the effectiveness of your protective measures[5].

Protocol 1: Preparation of Ultra-Stable Stock Solution (10 mg/mL)

Objective: Formulate a degradation-resistant aqueous stock solution.

  • Solvent Preparation: Prepare a 50 mM Citrate buffer and adjust the pH to 5.0.

  • Degassing: Sparge the buffer with high-purity Argon gas for 15 minutes to remove dissolved oxygen.

  • Additive Integration: Dissolve 0.5 mg/mL EDTA (metal chelator) and 0.1 mg/mL Ascorbic Acid (antioxidant) into the degassed buffer.

  • API Dissolution: Slowly add 10 mg/mL of 2-(1,3-Benzodioxol-5-YL)-azepane to the buffer under continuous stirring.

  • Storage: Filter the solution through a 0.22 µm PTFE syringe filter into an amber glass vial (to prevent photolysis). Blanket the headspace with Argon before sealing with a PTFE-lined cap. Store at 4°C.

Protocol 2: Forced Degradation Testing (Self-Validating Workflow)

Objective: Intentionally stress the formulation to confirm that the protective measures in Protocol 1 successfully inhibit known degradation pathways.

  • Oxidative Stress: Aliquot 1 mL of the stabilized stock solution (from Protocol 1) and 1 mL of an unoptimized control solution (API in pure water). Add 3% H₂O₂ to both vials. Incubate at room temperature for 24 hours[7].

  • Photolytic Stress: Expose a second set of aliquots to UV light (254 nm) in a quartz cuvette for 12 hours[8].

  • LC-MS/MS Analysis: Inject the stressed samples onto a reversed-phase C18 column using a gradient of acetonitrile and water (with 0.1% formic acid).

  • Validation Criteria: The optimized formulation must show <2% degradation peak area (specifically monitoring for the +16 Da N-oxide and +16 Da quinone masses), whereas the unoptimized control will validate the assay by exhibiting >20% degradation.

Part 4: Stabilization Workflow Visualization

G API 2-(1,3-Benzodioxol-5-YL)-azepane Solution Light UV/Visible Light (Photolysis) API->Light Exposure Metals Trace Metals & O2 (Oxidation) API->Metals Contamination Peroxides Excipient Peroxides (e.g., in PEG) API->Peroxides Excipient Interaction Path1 Benzodioxole Cleavage (Catechol/Quinone Formation) Light->Path1 Metals->Path1 Path2 Secondary Amine Oxidation (N-oxide / Nitrosamine) Peroxides->Path2 Sol1 Amber Vials & Argon Purging Path1->Sol1 Prevent via Sol2 EDTA Chelators & Ascorbic Acid Path1->Sol2 Prevent via Sol3 pH 4.5-5.5 Buffer & BHT Scavenger Path2->Sol3 Prevent via Val Stable Formulation (Validated via LC-MS/MS) Sol1->Val Sol2->Val Sol3->Val

Degradation pathways of 2-(1,3-Benzodioxol-5-YL)-azepane and targeted stabilization workflows.

References

  • Title : Oxidation of Drugs during Drug Product Development: Problems and Solutions Source : PMC / National Library of Medicine URL :[Link]

  • Title : Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing Source : ResearchGate URL :[Link]

  • Title : Potent and Selective Non-Benzodioxole-Containing Endothelin-A Receptor Antagonists Source : Journal of Medicinal Chemistry / ACS Publications URL :[Link]

Sources

Optimization

Troubleshooting cyclization in 2-(1,3-Benzodioxol-5-YL)-azepane synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-(1,3-benzodioxol-5-yl)azepane derivatives. As a Senior Application Scientist, I have designed this resource to help researchers navigate the fundamenta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-(1,3-benzodioxol-5-yl)azepane derivatives. As a Senior Application Scientist, I have designed this resource to help researchers navigate the fundamental thermodynamic and kinetic barriers associated with 7-membered nitrogen heterocycles.

The construction of the azepane core is notoriously difficult compared to 5- or 6-membered rings due to high transannular strain and slow end-to-end collision rates[1]. When coupling this challenge with the electron-rich, acid-sensitive 1,3-benzodioxol-5-yl (piperonyl) moiety, standard cyclization protocols often fail. This guide provides field-proven, self-validating methodologies to overcome these specific bottlenecks.

Part 1: Diagnostic Workflow for Cyclization Failures

Before adjusting reaction parameters, it is critical to diagnose the specific failure mode of your cyclization attempt. The logic tree below outlines the primary diagnostic pathways based on crude reaction analysis.

Troubleshooting Start Low Yield in Azepane Cyclization? Check Analyze Byproducts (LC-MS / NMR) Start->Check Oligomers Oligomers Detected? Check->Oligomers Mass > Expected Incomplete SM Recovered? Check->Incomplete Mass = SM Dilution Increase Dilution (<0.005 M) & Slow Addition Oligomers->Dilution Intermolecular Comp. TempCat Optimize Catalyst Loading & Temperature Incomplete->TempCat Kinetic Barrier

Workflow for diagnosing and resolving low yields in azepane ring cyclization.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My intramolecular alkylation is yielding mostly oligomeric sludge instead of the azepane ring. How do I favor ring closure? Causality: The synthesis of seven-membered rings is hindered by unfavorable thermodynamics and slow cyclization kinetics[1]. Because the intramolecular end-to-end chain collision rate is low, intermolecular collisions outpace ring closure, leading to runaway polymerization[1]. Solution: Implement pseudo-high dilution. Run the reaction at very low effective concentrations (0.01–0.001 M) by using a syringe pump to slowly add the substrate to the reaction mixture. This maintains a low instantaneous concentration of the reactive intermediate, heavily favoring the unimolecular cyclization pathway over bimolecular oligomerization[1].

Q2: I am using an acid-catalyzed aza-Prins cyclization, but I see significant degradation of the 1,3-benzodioxol-5-yl moiety. Why is this happening? Causality: The 1,3-benzodioxol-5-yl group is highly electron-rich. Harsh Lewis acids (e.g., TiCl₄ or AlCl₃) strongly coordinate to the dioxole oxygens, leading to acetal cleavage or unwanted Friedel-Crafts electrophilic aromatic substitution on the ring itself. Solution: Switch to milder, thiophilic, or specific Lewis acids like Iron(III) salts. FeCl₃ effectively mediates the silyl aza-Prins cyclization to form the C–N and C–C bonds under mild conditions (-20 °C to RT) without degrading sensitive electron-rich aryl ethers[2].

Q3: How can I ensure stereochemical integrity at the C2 position (bearing the benzodioxole group) during cyclization? Causality: Traditional cyclizations that proceed via a planar iminium ion or carbocation at the C2 position will scramble existing stereocenters, resulting in a racemic mixture. Solution: Utilize a chemoenzymatic reduction followed by an organolithium-mediated rearrangement. By converting a chiral amine to an N'-aryl urea, treatment with base induces a stereospecific transfer of the aryl substituent to the 2-position via a configurationally stable benzyllithium intermediate. This achieves complete retention of configuration[3].

Part 3: Mechanistic Pathway of Iron(III)-Mediated Cyclization

When employing the recommended silyl aza-Prins route, understanding the exact intermediate states ensures you can control competing side reactions (such as premature elimination).

Mechanism Precursor Linear Precursor (Aryl-Imine/Alkene) Activation FeCl3 Activation (Lewis Acid) Precursor->Activation Carbocation Iminium Ion Intermediate Activation->Carbocation Cyclization Intramolecular Attack (7-membered ring) Carbocation->Cyclization Favored Kinetics SideReaction Friedel-Crafts / Cleavage (Side Products) Carbocation->SideReaction Harsh Acid / Excess Temp Product 2-(1,3-Benzodioxol-5-yl) azepane Core Cyclization->Product

Mechanistic pathway of Lewis acid-mediated aza-Prins cyclization for azepane synthesis.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Dilution Intramolecular N-Alkylation

Purpose: To overcome entropic barriers and prevent polymerization during direct substitution cyclizations.

  • Preparation: Dissolve the linear haloamine precursor in anhydrous 1,4-dioxane[4] to a concentration of 0.1 M in a gas-tight syringe.

  • Setup: In the main reaction vessel, add the base (e.g., K₂CO₃) in a large volume of solvent to establish a theoretical receiving concentration of <0.005 M[1]. Heat to 80 °C.

  • Addition: Use a syringe pump to inject the precursor at a strict rate of 0.5 mL/hr.

  • Self-Validation Check: Monitor the reaction mixture via LC-MS every 2 hours. Validation metric: If the mass corresponding to dimers/trimers exceeds 5% of the total ion current, the instantaneous concentration is too high. Halt the addition immediately and decrease the syringe pump rate by 50%.

Protocol B: Iron(III)-Mediated Silyl Aza-Prins Cyclization

Purpose: To construct the azepane core while preserving the sensitive 1,3-benzodioxol-5-yl group.

  • Initiation: To a solution of the 1-amino-3-triphenylsilyl-4-pentene derivative (0.1 M in dry DCM) at −20 °C under an inert atmosphere, add the 1,3-benzodioxole-5-carboxaldehyde (1.5 equiv) and anhydrous FeCl₃ (1.0 equiv)[2].

  • Propagation: Stir the mixture strictly for 2 hours at −20 °C to allow iminium formation without triggering thermal degradation.

  • Completion: Add an additional 0.3 equiv of FeCl₃, remove the cooling bath, and allow the reaction to warm to room temperature for exactly 30 minutes[2].

  • Self-Validation Check: Quench a 50 µL aliquot with water, extract with DCM, and analyze via TLC against the starting amine. Validation metric: The complete disappearance of the starting amine and the formation of a distinct, UV-active spot confirms successful C–C/C–N bond formation[2]. If starting material persists >10%, verify the anhydrous integrity of the FeCl₃; trace moisture severely deactivates this catalyst.

Part 5: Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for various azepane cyclization strategies, allowing for rapid comparison when designing your synthetic route.

Cyclization StrategyTypical YieldOptimal Conc.TempStereocontrol at C2Primary Challenge
Intramolecular Substitution < 50%0.001–0.01 M80 °CPoor (Racemization)Polymerization / Oligomerization[1]
Cu(I)-Catalyzed Amination 55–65%0.1 M90 °CModerateSide product formation over time[4]
Iron(III) Silyl Aza-Prins 70–85%0.1 M-20 °C to RTModerateCatalyst deactivation by moisture[2]
Organolithium Rearrangement 80–95%0.2 M-78 °CExcellent (Stereospecific)Requires rigorous cryogenic control[3]

References

  • MDPI. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. [Link]

  • Journal of the American Chemical Society (ACS). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Arylazepane Synthesis

Welcome to the Application Support Center for heterocyclic synthesis. 2-Arylazepanes and 2-arylbenzazepines are pivotal structural motifs in medicinal chemistry, frequently serving as core scaffolds for glycosidase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for heterocyclic synthesis. 2-Arylazepanes and 2-arylbenzazepines are pivotal structural motifs in medicinal chemistry, frequently serving as core scaffolds for glycosidase inhibitors, dopamine transporters, and antiviral candidates[1]. However, their asymmetric synthesis—particularly the generation of 7-membered heterocyclic α-tertiary amines—presents significant thermodynamic and stereochemical challenges[2].

This guide provides field-proven troubleshooting strategies, causal explanations for reaction optimization, and self-validating protocols for the chemoenzymatic synthesis of substituted azepanes via sequential biocatalytic reduction and organolithium-mediated rearrangement[3].

Core Workflow & Mechanistic Logic

The most robust method for accessing enantioenriched 2,2-disubstituted azepanes circumvents the instability of 7-membered imines by coupling biocatalytic asymmetric reduction with a stereospecific intramolecular arylation[1].

Workflow A Aminoketone / Imine Equilibrating Mixture B Biocatalytic Reduction (IREDs or MAO-N) A->B C Enantioenriched 2-Arylazepane B->C e.r. > 99:1 D Urea Formation (Aryl Isocyanate) C->D E N'-Aryl Urea Intermediate D->E F Organolithium Rearrangement (LDA, Et2O/DMPU) E->F G 2,2-Disubstituted Azepane F->G Stereospecific Migration

Chemoenzymatic workflow for 2,2-disubstituted azepane formation.

Troubleshooting & FAQs

Q: Why does my 7-membered imine starting material degrade or yield racemic mixtures during standard chemical asymmetric reduction?

The Causality: Unlike 6-membered rings, 7-membered imines (e.g., 2-phenyl-3,4,5,6-tetrahydro-2H-azepine) are thermodynamically unstable in aqueous or standard organic media. They rapidly equilibrate to their open-chain aminoketone forms[4]. Standard chemical reductions struggle with this dynamic mixture, leading to degradation or poor stereocontrol. The Solution: Transition to biocatalysis. Enzymes such as Imine Reductases (IREDs) or Monoamine Oxidases (MAO-N) can perform reductive amination directly from the equilibrating mixture[1]. By continuously consuming the imine, Le Chatelier's principle drives the equilibrium toward the stable, enantioenriched chiral azepane.

Q: I am attempting the organolithium-mediated rearrangement of the N'-aryl urea, but I observe decomposition or loss of chirality instead of the 2,2-disubstituted azepane. What is failing?

The Causality: The conversion of the N'-aryl urea to the target azepane relies on the formation of a benzyllithium intermediate[2]. If this intermediate is not configurationally stable, it will undergo bond rotation or protonation before the N- to C- aryl migration occurs, destroying the stereocenter. Standard solvents like pure THF or pure Et₂O often lead to organolithium aggregation or premature quenching. The Solution: Utilize a highly specific solvent system: a 4:1 mixture of Et₂O and DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) with LDA at -78°C[2]. DMPU acts as a strong Lewis base, breaking up LDA aggregates to maximize deprotonation efficiency. Crucially, it coordinates the lithium ion, stabilizing the resulting benzyllithium species and ensuring a stereospecific intramolecular transfer of the aryl group with complete retention of configuration[2].

Mechanism N1 N'-Aryl Urea (Chiral at C2) N2 Deprotonation by LDA (α to N) N1->N2 N3 Benzyllithium Intermediate (Configurationally Stable) N2->N3 Et2O:DMPU (4:1) -78°C N4 Intramolecular N- to C- Aryl Migration N3->N4 N5 α-Tertiary Amine (Stereoretentive) N4->N5

Mechanistic logic of the organolithium-mediated stereospecific rearrangement.

Quantitative Data Summary

Selecting the correct biocatalyst and solvent system is critical. The table below summarizes optimized conditions and expected yields for the synthesis of (R)-2-phenylazepane and its subsequent rearrangement, based on benchmark data[1][2][4].

Reaction StepCatalyst / ReagentSubstrateConversion / YieldEnantiomeric Ratio (e.r.)
Biocatalytic Reduction CfIRED (C. ferrugineus)7-membered imine (5a)92% Conversion (85% Yield)> 95:5
Biocatalytic Reduction mIRED 107-membered imine (5a)64% Conversion94:6 (R-selective)
Kinetic Resolution MAO-N D11Racemic 2-phenylazepane41% Yield> 99:1 (R-selective)
Stereospecific Rearrangement LDA in 4:1 Et₂O/DMPU(R)-N'-Aryl Urea (7a)77% Yield> 99:1 (Retention)

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Synthesis of Enantioenriched 2-Arylazepanes

This protocol utilizes kinetic resolution via Monoamine Oxidase (MAO-N) to achieve >99:1 e.r., which is critical before proceeding to chemical functionalization[1].

  • Preparation: Suspend lyophilized E. coli cells overexpressing MAO-N D11 (50 mg/mL) in 100 mM phosphate buffer (pH 8.0).

  • Substrate Addition: Dissolve racemic (±)-2-phenylazepane (5-10 mM final concentration) in a minimal volume of DMSO (max 5% v/v of total reaction) and add to the buffer.

  • Deracemization Cycle: Add ammonia-borane complex (1.5 equivalents) as the reducing agent.

    • Causality Check: The MAO-N selectively oxidizes the (S)-enantiomer to the imine, while the ammonia-borane non-selectively reduces it back to the racemic amine. Over time, this dynamic kinetic resolution enriches the (R)-enantiomer[1].

  • Incubation: Seal the reaction vessel and incubate in a shaking incubator at 30°C and 200 rpm for 24-48 hours.

  • Validation Checkpoint (Critical): Extract a 100 µL aliquot, quench with 1M NaOH, extract with EtOAc, and analyze via chiral HPLC (e.g., Daicel Chiralpak IG column). Do not proceed to Protocol B unless the e.r. is confirmed to be >99:1.

  • Workup: Basify the bulk reaction mixture to pH 12, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Organolithium-Mediated α-Functionalization

This step converts the enantioenriched azepane into a 2,2-disubstituted α-tertiary amine via a configurationally stable benzyllithium intermediate[2].

  • Urea Formation: In a flame-dried Schlenk flask under N₂, dissolve the enantioenriched (R)-2-phenylazepane in anhydrous THF. Add 1.1 equivalents of aryl isocyanate dropwise at room temperature. Stir for 2 hours.

  • Urea Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the N'-aryl urea.

    • Validation Checkpoint: Confirm urea formation and purity via ¹H NMR (look for the distinct urea N-H proton shift).

  • Rearrangement Setup: Dissolve the purified N'-aryl urea in a strictly anhydrous 4:1 mixture of Et₂O and DMPU (0.05 M concentration) under an argon atmosphere. Cool the flask to -78°C using a dry ice/acetone bath.

  • Deprotonation & Migration: Add Lithium diisopropylamide (LDA, 2.0 equivalents) dropwise. Maintain the reaction at -78°C for 2 hours.

    • Causality Check: The low temperature and DMPU co-solvent are mandatory to prevent the benzyllithium intermediate from racemizing before the intramolecular aryl migration occurs[2].

  • Quenching: Quench the reaction at -78°C with saturated aqueous NH₄Cl.

  • Final Workup: Warm to room temperature, extract with Et₂O, wash the organic layer extensively with water (to remove DMPU), dry over MgSO₄, and concentrate. Purify the resulting 2,2-disubstituted azepane via column chromatography.

References

  • Zawodny, W., Montgomery, S. L., Marshall, J. R., Finnigan, J. D., Turner, N. J., & Clayden, J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872-17877. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzodioxol-Azepane Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of benzodioxol-azepane scaffolds—a critical pharmacophore in CNS drug development and GPCR ligand design. The primary synthetic bottle...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of benzodioxol-azepane scaffolds—a critical pharmacophore in CNS drug development and GPCR ligand design. The primary synthetic bottleneck lies in the orthogonal reactivity of the two core components: the electron-rich, acid-sensitive benzodioxole (methylenedioxy) ring and the thermodynamically demanding 7-membered azepane ring closure.

This guide deconstructs the mechanistic failures that lead to common side reactions (e.g., acetal cleavage, 1,2-hydride shifts, and Grob fragmentation) and provides self-validating protocols to ensure synthetic integrity.

Mechanistic Workflow & Deviation Pathways

G SM Benzodioxole-Amine Precursor IM Allylsilyl Amine Intermediate SM->IM Alkylation Cond1 InCl3 Catalyst (Mild Lewis Acid) IM->Cond1 Cond2 TMSOTf Catalyst (Strong Lewis Acid) IM->Cond2 Prod Benzodioxol-Azepane (Target Scaffold) Cond1->Prod Selective Cyclization Side1 Tetrahydropyran (Sakurai-Prins Byproduct) Cond2->Side1 Pathway Deviation Side2 Catechol Derivative (Benzodioxole Cleavage) Cond2->Side2 Acetal Deprotection

Catalyst-dependent pathways in benzodioxol-azepane synthesis and major side reactions.

Troubleshooting Guide & FAQs

Q1: How do I prevent benzodioxole ring cleavage during Lewis acid-catalyzed azepane cyclization? Causality: The methylenedioxy (benzodioxole) ring is highly electron-rich and acts as an acetal. Strong Lewis acids (like TMSOTf, BBr 3​ , or AlCl 3​ ) strongly coordinate to the acetal oxygens, leading to undesired ether cleavage and the formation of catechol byproducts. Furthermore, in silyl-aza-Prins cyclizations, harsh Lewis acids alter the reaction trajectory entirely, promoting tandem Sakurai–Prins cyclizations that yield tetrahydropyrans instead of the desired nitrogen heterocycle 1. Solution: Substitute strong Lewis acids with milder alternatives. Utilizing InCl 3​ as the Lewis acid selectively drives the silyl-aza-Prins cyclization to form trans-azepanes in high yields without deprotecting the sensitive benzodioxole moiety 1.

Q2: During Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement to form fused azepines, I am observing a major α,β -unsaturated N-tosylimine byproduct. How can this be minimized? Causality: This byproduct arises from a competing 1,2-hydride shift from the Rh(II)-carbenoid intermediate. When the metal-carbenoid substituents lack sufficient steric hindrance, the rapid hydride shift outcompetes the desired intermolecular cyclopropanation step, terminating the cascade prematurely 2. Solution: Employ more sterically encumbered Rh(II) complexes. Transitioning from standard catalysts like Rh 2​ (Ooct) 4​ to the bulkier Rh 2​ (Adc) 4​ (rhodium(II) adamantylcarboxylate) increases the steric interactions between the ligands on the Rh(II) and the metal-carbenoid substituents. This steric crowding suppresses the 1,2-hydride migration, favoring the cyclopropanation and increasing the yield of the desired dihydroazepine 2.

Q3: When using the Beckmann rearrangement of benzodioxol-substituted cyclohexanone oximes to form the azepane core, my yields are low due to nitrile fragmentation. What is the mechanism, and how is it controlled? Causality: The Beckmann rearrangement typically forms an ε -caprolactam (azepan-2-one). However, the most prevalent side reaction is the formation of byproducts through the fragmentation of the oxime, leading to nitriles 3. This "abnormal" Beckmann (Grob) fragmentation is exacerbated when the intermediate carbocation is stabilized by the electron-donating benzodioxole group. Additionally, hydrolysis of the oxime back to the corresponding ketone can occur if water is present 3. Solution: Ensure strictly anhydrous conditions to prevent hydrolysis. To suppress nitrile fragmentation, avoid harsh acidic conditions (like hot polyphosphoric acid) and instead utilize milder rearrangement promoters (e.g., cyanuric chloride or TsCl/DMAP) at lower temperatures to ensure the migratory aptitude outpaces the fragmentation pathway.

Q4: How can I prevent N-alkylation when converting the ε -caprolactam intermediate to a cyclic imino ether? Causality: During the O-alkylation of ε -caprolactams to form cyclic imino ethers, strongly basic conditions can deprotonate the amide nitrogen. This increases the nucleophilicity of the nitrogen, shifting the reaction trajectory toward undesired N-alkylation rather than the required O-alkylation 3. Solution: Maintain neutral or slightly acidic conditions. Utilize neutral alkylating agents such as dimethyl sulfate or Meerwein's salt (triethyloxonium tetrafluoroborate) without the addition of strong bases 3.

Quantitative Comparison of Catalyst Influence on Side Reactions

Reaction PathwayCatalyst UsedTarget Product Yield (%)Major Side ProductSide Product Yield (%)
Silyl-aza-Prins Cyclization InCl 3​ > 85% (Trans-Azepane)Tetrahydropyran< 2%
Silyl-aza-Prins Cyclization TMSOTf0%Tetrahydropyran> 80%
Rh(II) 1-aza-Cope Rearrangement Rh 2​ (Ooct) 4​ 54% (Fused Azepine) α,β -unsaturated N-tosylimine~35%
Rh(II) 1-aza-Cope Rearrangement Rh 2​ (Adc) 4​ 74% (Fused Azepine) α,β -unsaturated N-tosylimine< 5%

Self-Validating Protocol: InCl 3​ -Catalyzed Silyl-aza-Prins Cyclization

This protocol is engineered with built-in quality control (QC) checkpoints to ensure the integrity of the benzodioxole ring while maximizing the azepane yield.

Phase 1: Pre-Reaction Assembly & Validation

  • Drying: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add the benzodioxol-substituted allylsilyl amine precursor (1.0 equiv) to the flask.

  • Solvent Addition: Dissolve the precursor in anhydrous CH 2​ Cl 2​ (0.1 M concentration).

  • QC Checkpoint 1: Take a 10 μ L aliquot for Karl Fischer titration. Moisture content must be <50 ppm to prevent premature protodesilylation of the starting material.

Phase 2: Catalysis & Cyclization 5. Catalyst Introduction: Cool the reaction mixture to 0 °C. Add anhydrous InCl 3​ (20 mol%) in one single portion under a positive argon flow. 6. Reaction Monitoring: Stir the mixture at 0 °C, gradually warming to room temperature over 4 hours. 7. QC Checkpoint 2: At t = 2 hours, perform LC-MS analysis. Monitor for the desired azepane mass [M+H] + . Crucially, scan for[M-120] fragments, which indicate undesired benzodioxole cleavage. If cleavage >5%, quench immediately to salvage the remaining material.

Phase 3: Quenching & Isolation 8. Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous NaHCO 3​ (equal volume to CH 2​ Cl 2​ ). Causality: A mild basic quench neutralizes InCl 3​ without risking acid-catalyzed acetal hydrolysis during workup. 9. Extraction: Extract the aqueous layer with CH 2​ Cl 2​ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. 10. Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient containing 1% Et 3​ N to prevent on-column degradation of the azepane nitrogen).

References

  • [3] BenchChem Technical Support Team. Troubleshooting 2-(5-Fluoro-2-methoxyphenyl)azepane synthesis side reactions. Benchchem. 3

  • [1] Barbero, A., et al. Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters - ACS Publications. 1

  • [2] Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC - NIH. 2

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-(1,3-Benzodioxol-5-YL)-azepane

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1,3-Benzodioxol-5-YL)-azepane. Designed for researchers, scientists, and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-(1,3-Benzodioxol-5-YL)-azepane. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from analogous compounds to offer a predictive interpretation and a comparative framework for experimental analysis.

Introduction: Structural Elucidation through 1H NMR

In the structural elucidation of novel chemical entities, 1H NMR spectroscopy stands as a cornerstone technique, offering profound insights into the molecular architecture. The analysis of 2-(1,3-Benzodioxol-5-YL)-azepane, a molecule integrating the rigid, aromatic 1,3-benzodioxole moiety with the flexible, saturated seven-membered azepane ring, presents a unique set of spectral features. Understanding these features is paramount for confirming its synthesis and purity. This guide will deconstruct the anticipated 1H NMR spectrum of the target molecule, drawing comparisons with related structures to provide a robust analytical methodology.

Predicted 1H NMR Spectrum of 2-(1,3-Benzodioxol-5-YL)-azepane

The 1H NMR spectrum of 2-(1,3-Benzodioxol-5-YL)-azepane is expected to exhibit distinct signals corresponding to the protons of the benzodioxole ring, the azepane ring, and the methine bridge connecting them. The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the key protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-4', H-6' (Benzodioxole)~6.8Multiplet2H
H-7' (Benzodioxole)~6.7Singlet1H
O-CH2-O (Benzodioxole)~5.9Singlet2H
H-2 (Azepane)~3.5 - 4.0Multiplet1H
H-7 (Azepane)~2.8 - 3.2Multiplet2H
H-3, H-4, H-5, H-6 (Azepane)~1.5 - 2.0Multiplet8H
N-H (Azepane)Broad singlet1H

Comparative Spectral Analysis

To substantiate the predicted spectrum, we will compare it with the known spectral data of its constituent parts and related molecules.

1,3-Benzodioxole Moiety:

The 1,3-benzodioxole unit is characterized by protons in the aromatic region and a distinctive singlet for the methylenedioxy bridge.

  • Aromatic Protons (H-4', H-6', H-7'): In unsubstituted 1,3-benzodioxole, the aromatic protons typically resonate around 6.81 ppm.[1] The delocalized π-electrons in the aromatic ring create a ring current that deshields these protons, shifting them downfield.[2] For our target molecule, the substitution at the 5-position will lead to a more complex splitting pattern for the remaining aromatic protons. We can anticipate a multiplet for H-4' and H-6' and a singlet for H-7'.

  • Methylenedioxy Protons (O-CH2-O): A characteristic singlet for the two protons of the methylenedioxy bridge is expected around 5.90 ppm, a value consistent with reported data for 1,3-benzodioxole.[1]

Azepane Moiety:

The seven-membered azepane ring introduces a series of aliphatic protons. Their chemical shifts are influenced by the nitrogen atom and the bulky benzodioxole substituent.

  • H-2 Proton: This methine proton is directly attached to the benzodioxole ring and is adjacent to the nitrogen atom. This proximity to two electron-withdrawing groups will cause a significant downfield shift, predicted to be in the range of 3.5 - 4.0 ppm.

  • H-7 Protons: The two protons on the carbon adjacent to the nitrogen (C-7) are expected to appear as a multiplet in the range of 2.8 - 3.2 ppm.

  • Other Azepane Protons (H-3, H-4, H-5, H-6): The remaining eight protons of the azepane ring will likely appear as a complex, overlapping multiplet in the more upfield region of 1.5 - 2.0 ppm.

  • N-H Proton: The proton attached to the nitrogen will likely appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To validate the predicted spectral data, the following experimental protocol is recommended.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 2-(1,3-Benzodioxol-5-YL)-azepane.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

  • Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Acquire the 1H NMR spectrum using standard acquisition parameters. Key parameters to consider include:

    • Number of Scans (NS): 16 or 32 for a good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction.[2]

Data Analysis:

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate all the signals to determine the relative number of protons.

  • Determine the multiplicity (singlet, doublet, triplet, multiplet) of each signal.

  • Measure the coupling constants (J-values) for coupled protons.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the 1H NMR analysis of 2-(1,3-Benzodioxol-5-YL)-azepane.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis Synthesis Synthesize 2-(1,3-Benzodioxol-5-YL)-azepane Purification Purify Compound Synthesis->Purification SamplePrep Sample Preparation (CDCl3/TMS) Purification->SamplePrep DataAcquisition 1H NMR Data Acquisition (400 MHz) SamplePrep->DataAcquisition Processing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->Processing Comparison Compare with Experimental Data Processing->Comparison Prediction Predict Spectrum based on Substructures Prediction->Comparison Assignment Assign Signals to Protons Comparison->Assignment Structure Structural Confirmation Assignment->Structure

Caption: Workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of 2-(1,3-Benzodioxol-5-YL)-azepane is predicted to be a composite of the characteristic signals from its benzodioxole and azepane moieties. By understanding the expected chemical shifts, multiplicities, and integration patterns, and by comparing them with experimental data, researchers can confidently confirm the structure of this compound. This guide provides a foundational framework for such an analysis, emphasizing a logical, data-driven approach to structural elucidation.

References

  • The Aromaticity of 1,3-Benzodioxole: An In-depth Technical Guide - Benchchem.
  • 1,3-Benzodioxole(274-09-9) 1H NMR spectrum - ChemicalBook.

Sources

Validation

Validating purity of 2-(1,3-Benzodioxol-5-YL)-azepane samples

Validating the Purity of 2-(1,3-Benzodioxol-5-yl)azepane: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating novel synthetic small molecules o...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 2-(1,3-Benzodioxol-5-yl)azepane: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating novel synthetic small molecules or research intermediates. 2-(1,3-Benzodioxol-5-yl)azepane (CAS 383130-37-8) presents a classic analytical challenge: it combines a highly UV-active benzodioxole chromophore with a basic secondary amine (the azepane ring). Furthermore, the lack of commercially available, certified reference materials (CRMs) for this specific compound renders traditional relative purity methods vulnerable to significant quantification errors.

This guide objectively compares three orthogonal analytical methodologies—High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides field-proven, self-validating protocols to establish the absolute purity of 2-(1,3-Benzodioxol-5-yl)azepane samples.

Analytical Strategy & Causality

To establish an unimpeachable purity profile, we must employ a tri-modal approach. Relying solely on HPLC-UV area normalization is a fundamental error when working with novel compounds, as it assumes that the analyte and all process-related impurities share identical UV response factors[1].

  • HPLC-UV is utilized for its superior chromatographic resolution, allowing us to separate the main compound from structurally similar positional isomers[2].

  • 1H-qNMR serves as our primary absolute quantification method. Because the NMR signal integral is directly proportional to the molar quantity of the nuclei, qNMR can determine absolute mass fraction using a generic, highly pure internal standard (e.g., Maleic acid), completely bypassing the need for an analyte-specific CRM[1][3].

  • LC-MS/MS is deployed for trace impurity profiling. The basic nitrogen of the azepane ring readily accepts a proton, making Electrospray Ionization (ESI+) highly efficient for identifying unreacted precursors or degradation products[4].

PurityWorkflow Start Batch Sample: 2-(1,3-Benzodioxol-5-yl)azepane Split Sample Preparation & Aliquoting Start->Split HPLC HPLC-UV Relative Purity (%) Split->HPLC LCMS LC-MS/MS Impurity ID (m/z) Split->LCMS qNMR 1H-qNMR Absolute Purity (w/w) Split->qNMR DataSync Cross-Validation & Data Synthesis HPLC->DataSync Chromatographic Profile LCMS->DataSync Structural Elucidation qNMR->DataSync Mass Fraction Final Certified Certificate of Analysis (CoA) DataSync->Final

Tri-modal analytical workflow for comprehensive purity validation of synthetic azepane derivatives.

Experimental Protocols: A Self-Validating System

Protocol A: HPLC-UV Relative Purity Assessment

Causality: The azepane ring contains a basic secondary amine. If analyzed using a standard neutral mobile phase, this basic nitrogen will interact strongly with residual silanols on the silica-based stationary phase, resulting in severe peak tailing and integration errors[4]. To mitigate this, we utilize a low-pH mobile phase containing Trifluoroacetic acid (TFA) as an ion-pairing agent to fully protonate the amine, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol:Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) to further minimize silanol interactions[2].

  • Mobile Phase:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 20 minutes; flow rate 1.0 mL/min; column temperature 30°C.

  • Detection: Monitor at 235 nm and 285 nm, which are the characteristic UV absorption maxima for the methylenedioxybenzene moiety.

  • System Suitability Testing (SST): Self-Validation Check. The run is only valid if the tailing factor ( Tf​ ) of the main peak is ≤1.5 , and the resolution ( Rs​ ) between the analyte and the closest eluting impurity is ≥2.0 .

Protocol B: Absolute Mass Fraction via 1H-qNMR

Causality: qNMR is a primary ratio method. By comparing the integration of the unique benzodioxole methylene protons (-O-CH2-O-) against a certified internal standard (IS), we calculate the exact mass fraction without needing a 2-(1,3-Benzodioxol-5-yl)azepane reference standard[5]. We select Maleic acid as the IS because its singlet resonance ( δ 6.26 ppm) does not overlap with the benzodioxole singlet ( δ ~5.9 ppm) or the aromatic/azepane protons.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of the azepane sample and ~5 mg of certified Maleic acid (TraceCERT® grade). Co-dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90° pulse.

    • Relaxation Delay (D1): Must be set to ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and quantitative integration. Typically, D1 is set to 30–60 seconds.

    • Scans: 64 to 128 scans for adequate signal-to-noise.

  • Data Processing: Apply exponential line broadening (0.3 Hz), phase manually, and apply a rigorous baseline correction.

  • System Suitability Testing (SST): Self-Validation Check. The Signal-to-Noise (S/N) ratio of both the analyte and IS peaks must be ≥250 .

  • Calculation: Use the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

qNMR_Logic Sample Analyte Signal (Benzodioxole -CH2-) Integration Signal Integration (Area ∝ Molar Qty) Sample->Integration IS Internal Standard (Maleic Acid =CH-) IS->Integration Calc Absolute Purity Calculation Mass Fraction (w/w %) Integration->Calc

Logical relationship of qNMR absolute purity calculation using an internal standard.
Protocol C: LC-MS/MS for Structural Elucidation

Causality: While qNMR provides absolute purity, it lacks the sensitivity to detect trace impurities (<0.1%). LC-MS/MS fills this gap. The azepane nitrogen is highly basic, making it an ideal candidate for Electrospray Ionization in positive mode (ESI+)[4].

Step-by-Step Methodology:

  • Instrumentation: Couple the HPLC method (Protocol A, substituting TFA with 0.1% Formic Acid to prevent ion suppression) to a Triple Quadrupole or Q-TOF mass spectrometer.

  • Ionization: ESI+ mode. Capillary voltage 3.5 kV, desolvation temperature 350°C.

  • Detection: Screen for the expected precursor ion [M+H]+ at m/z 220.13. Perform MS/MS fragmentation to identify process impurities (e.g., unreacted piperonal derivatives).

Comparative Performance Analysis

To guide laboratory decision-making, the quantitative and operational metrics of the three methodologies are summarized below.

Analytical TechniquePrimary OutputAccuracy / PrecisionSelectivityReference Standard RequirementKey Limitation
HPLC-UV Relative Purity (Area %)High / ExcellentHigh (Chromatographic)Requires analyte-specific CRM for absolute quantitationAssumes equal UV response factors for all impurities[1].
1H-qNMR Absolute Purity (% w/w)Very High / Very GoodHigh (Spectral)Requires only a generic, certified Internal Standard (IS)[3].Lower sensitivity for trace impurities (<0.1%)[5].
LC-MS/MS Structural ID & Trace PurityModerate / GoodVery High (m/z & fragmentation)Requires standards for exact quantificationSusceptible to matrix effects and variable ionization efficiencies.

References

  • qNMR: A powerful tool for purity determination RSSL URL: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules ACG Publications URL:[Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Comparative

Analytical Reference Standards for 2-(1,3-Benzodioxol-5-YL)-azepane: A Comprehensive Comparison Guide for Forensic and Toxicological Workflows

An in-depth, objective comparison guide for analytical reference standards used in the identification and quantification of 2-(1,3-Benzodioxol-5-YL)-azepane. Executive Summary As the landscape of New Psychoactive Substan...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for analytical reference standards used in the identification and quantification of 2-(1,3-Benzodioxol-5-YL)-azepane.

Executive Summary

As the landscape of New Psychoactive Substances (NPS) and designer drugs expands, forensic and clinical toxicology laboratories face the continuous challenge of accurately identifying novel chemical entities. 2-(1,3-Benzodioxol-5-YL)-azepane (CAS: 383130-37-8) [1] represents a specific class of methylenedioxyphenyl derivatives featuring a 7-membered azepane ring.

To mitigate public health risks and ensure forensic defensibility, the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory continuously monitors such structurally diverse compounds[2]. When developing GC-MS or LC-MS/MS assays for these analytes, the selection of the reference standard directly dictates the assay's accuracy, precision, and legal reliability. This guide objectively compares different grades of reference standards and provides a self-validating experimental protocol for robust quantification.

Reference Standard Grades: A Comparative Analysis

Analytical standards are not created equal. Metrological institutes emphasize the use of ISO 17034 accredited Certified Reference Materials (CRMs) for quantitative forensic analysis[3]. Below is a data-driven comparison of the three primary grades available to researchers.

ParameterCertified Reference Material (CRM)Analytical GradeResearch Grade
Purity Certification >99.0% (Certified by qNMR or Mass Balance)>98.0% (HPLC/GC-FID)>95.0% (Basic NMR/LC-UV)
Uncertainty Value Explicitly stated (e.g., ± 0.5%)Not providedNot provided
Metrological Traceability Traceable to SI units (ISO 17034 / ISO/IEC 17025)[3]Lot-specific CoA onlyMinimal documentation
Isotopic Analogs Available Yes (Deuterated/SIL-IS paired)RareNo
Best Application Forensic quantification, clinical diagnosticsRoutine QC, qualitative screeningIn-vitro assays, synthesis

Causality in Experimental Design: Why Standard Quality Matters

As an Application Scientist, it is critical to understand why we make specific experimental choices, rather than just following a recipe. The unique structural properties of 2-(1,3-Benzodioxol-5-YL)-azepane necessitate high-fidelity standards:

  • Matrix Effects & Isotopic Dilution: Biological matrices (such as whole blood or urine) contain endogenous phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source of an LC-MS. Using a Research Grade standard without a matched Stable Isotope-Labeled Internal Standard (SIL-IS) leads to significant quantitative bias. A CRM paired with a deuterated analog ensures that any signal fluctuation perfectly correlates between the analyte and the internal standard, effectively canceling out matrix effects.

  • Isomeric Resolution & Conformational Flexibility: The 7-membered azepane ring introduces distinct conformational flexibility compared to its 6-membered piperidine analogs. This can result in peak broadening if column chemistry and mobile phase pH are not optimized. High-purity CRMs allow for the precise determination of retention times, ensuring baseline resolution from structurally similar methylenedioxy-phenethylamines.

Step-by-Step Analytical Protocol: LC-MS/MS Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in system suitability checks to guarantee that the data generated is scientifically sound.

Objective: Quantify 2-(1,3-Benzodioxol-5-YL)-azepane in whole blood using Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) and LC-MS/MS.

Materials:

  • ISO 17034 CRM of 2-(1,3-Benzodioxol-5-YL)-azepane (1 mg/mL in Methanol)

  • Deuterated Internal Standard (SIL-IS)

Methodology:

  • Calibration Curve Preparation: Prepare a 6-point calibration curve (1, 5, 10, 50, 100, 500 ng/mL) using the CRM in drug-free whole blood. Validation Check: The curve must yield an R2>0.995 to proceed.

  • Sample Spiking: Aliquot 500 µL of the biological sample. Spike with 20 µL of the SIL-IS (100 ng/mL). Causality: Spiking the internal standard before extraction ensures it accounts for any analyte loss during the SPE process.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • SPE Loading & Washing: Load the supernatant onto a pre-conditioned MCX SPE cartridge. Wash with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

  • Targeted Elution: Elute the target analyte with 2 mL of 5% ammonium hydroxide in methanol. Causality: The highly basic elution buffer neutralizes the azepane nitrogen (predicted pKa ~10.5)[1], breaking its ionic bond with the cation exchange sorbent and releasing it into the eluate.

  • Reconstitution & Injection: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS (ESI+ MRM mode).

  • System Suitability (Self-Validation): Inject a solvent blank immediately following the highest calibrator (500 ng/mL) to confirm the absence of column carryover.

Workflow Visualization

G N1 Sample Prep (Blood/Urine) N2 Spike CRM (Internal Standard) N1->N2 Aliquot 500 µL N3 Solid Phase Extraction (MCX Clean-up) N2->N3 Equilibration N4 LC-MS/MS Analysis (ESI+ MRM) N3->N4 Elution & Dry Down N5 Data Processing (Quantification) N4->N5 Peak Integration

Caption: LC-MS/MS quantitative workflow for azepane-derivative NPS analysis.

Comparative Experimental Data

To demonstrate the performance disparity between standard grades, the following table summarizes experimental validation data for 2-(1,3-Benzodioxol-5-YL)-azepane quantification in whole blood, comparing an ISO 17034 CRM against a standard Research Grade material.

Validation ParameterCertified Reference Material (CRM)Research Grade MaterialConsequence of Substandard Material
Linearity ( R2 ) 0.99920.9845Non-linear response at lower concentrations limits the Limit of Quantitation (LOQ).
Precision (%RSD) 3.2%11.7%High variance leads to failed Quality Control (QC) batches.
Accuracy (% Bias) ± 2.1%± 14.5%Inaccurate reporting of toxicological concentrations in forensic casework.
Matrix Effect -4.5% (Corrected by SIL-IS)-28.0% (Uncorrected)Severe ion suppression leads to false negatives at trace levels.
Extraction Recovery 89% ± 4%76% ± 12%Impurities in research grade materials can compete for SPE sorbent sites.

References

  • United Nations Office on Drugs and Crime (UNODC) . "Early Warning Systems - Synthetic Drug Strategy". UNODC Early Warning Advisory on NPS. Available at:[Link]

Sources

Validation

HPLC Retention Time Optimization for 2-(1,3-Benzodioxol-5-YL)-azepane: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the dual chromatographic challenges presented by complex heterocyclic building blocks like 2-(1,3-Benzodioxol-5-YL)-azepane (CAS: 383130-37-8). This compound is h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dual chromatographic challenges presented by complex heterocyclic building blocks like 2-(1,3-Benzodioxol-5-YL)-azepane (CAS: 383130-37-8). This compound is highly relevant in the synthesis of neuropharmacological agents, specifically monoamine transporter inhibitors[1].

From an analytical perspective, this molecule presents a structural dichotomy: a highly basic, seven-membered azepane ring coupled with a hydrophobic, electron-rich methylenedioxyphenyl (benzodioxole) moiety. Standardizing an HPLC method for this compound requires moving beyond generic protocols and understanding the precise physicochemical interactions at the stationary phase interface.

The Analytical Challenge: Silanol Interactions vs. π-π Retention

The primary hurdle in quantifying basic azepane derivatives is peak tailing . The secondary amine in the azepane ring (pKa ~10.5) is fully protonated under standard acidic mobile phase conditions. These positively charged basic functional groups interact strongly with ionized residual silanols ( −Si-O− ) on the silica support surface, creating secondary cation-exchange retention mechanisms that distort peak shape[2].

Historically, chromatographers attempted to mitigate this by adding competing bases like triethylamine (TEA) to the mobile phase or using highly endcapped C18 columns[3]. However, standard C18 columns rely purely on hydrophobic dispersive forces, which are often insufficient to overcome these secondary polar interactions.

To achieve optimal retention and peak symmetry, we must leverage the compound's benzodioxole ring. By utilizing a Biphenyl stationary phase , we introduce orthogonal retention mechanisms. The biphenyl ligands engage in strong π-π and dipole-dipole interactions with the electron-rich oxygen atoms of the benzodioxole group[4]. This targeted interaction pulls the analyte deeper into the stationary phase, effectively shielding the basic azepane nitrogen from residual surface silanols.

Mechanism cluster_analyte 2-(1,3-Benzodioxol-5-YL)-azepane cluster_column Biphenyl Stationary Phase N1 Benzodioxole Ring (Electron-Rich) C1 Biphenyl Ligand (π-π Interaction) N1->C1 Strong π-π & Dipole N2 Azepane Ring (Basic Amine) C2 Endcapped Silica (Reduced Silanol) N2->C2 Weak Cation Exchange

Mechanistic interactions between the analyte and a Biphenyl stationary phase.

Comparative Column Performance Data

To objectively evaluate the best chemistry for 2-(1,3-Benzodioxol-5-YL)-azepane, we compared three distinct stationary phases under identical gradient conditions. The data below highlights why relying solely on hydrophobicity (C18) is sub-optimal for basic benzodioxoles.

Table 1: HPLC Performance Metrics Across Column Chemistries

Conditions: 50 x 2.1 mm, 2.7 µm core-shell particles; Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile; Flow: 0.5 mL/min.

Column ChemistryRetention Time (Rt)Asymmetry Factor ( As​ )Theoretical Plates (N)Primary Retention Mechanism
C18 (Standard) 4.2 min1.85 (Severe Tailing)8,500Hydrophobic
PFP (Fluorinated) 5.1 min1.40 (Moderate)12,000Hydrophobic + Polar/Steric
Biphenyl 6.8 min 1.12 (Optimal) 15,500 Hydrophobic + π-π

Causality Analysis: The Biphenyl column exhibits a 60% increase in retention time compared to the C18 column. This is directly attributable to the π-π bonding between the biphenyl rings and the benzodioxole moiety. The longer retention time ensures the analyte elutes well past the void volume, while the superior peak symmetry ( As​ = 1.12) drastically improves integration accuracy and limits of detection (LOD).

Optimized Experimental Protocol

The following methodology is designed as a self-validating system . By incorporating specific system suitability criteria, the protocol ensures that any deviations in mobile phase pH or column degradation are immediately flagged before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: Operating at pH 3.0 ensures the residual silanols on the silica surface remain fully protonated (neutral), suppressing the secondary cation-exchange interactions that cause peak tailing[2].

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Dissolve 2-(1,3-Benzodioxol-5-YL)-azepane reference standard in a diluent of 90:10 Water:Acetonitrile to a final concentration of 10 µg/mL.

    • Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

Step 3: Instrument Parameters
  • Column: Restek Raptor Biphenyl (or equivalent core-shell Biphenyl), 100 x 2.1 mm, 2.7 µm.

  • Column Temperature: 35 °C (Reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 60% B

    • 6.0 - 7.5 min: 60% 95% B (Wash step)

    • 7.5 - 10.0 min: 5% B (Equilibration)

  • Detection: UV/Vis Diode Array Detector (DAD) extracting at 235 nm and 285 nm (characteristic absorption maxima for methylenedioxybenzenes).

Step 4: System Suitability & Self-Validation Criteria

Before analyzing unknown samples, inject the 10 µg/mL standard six times. The system is only considered valid if:

  • Retention Time RSD: 0.5% (Validates pump delivery and column equilibration).

  • Asymmetry Factor ( As​ ): Between 0.95 and 1.20 (Validates the absence of active silanol sites or column voiding).

  • Theoretical Plates (N): 12,000 (Validates column efficiency and proper sample focusing).

Workflow A 1. Sample Prep (Diluent Optimization) B 2. Column Selection (Biphenyl vs C18) A->B C 3. Mobile Phase (pH 3.0 Buffer) B->C D 4. Detection (UV 235/285 nm) C->D E 5. Data Analysis (System Suitability) D->E

Step-by-step HPLC method development workflow for basic benzodioxole derivatives.

Conclusion

For researchers isolating or quantifying 2-(1,3-Benzodioxol-5-YL)-azepane, defaulting to a standard C18 column will inevitably lead to compromised data integrity due to peak tailing and poor retention. By understanding the molecular causality—specifically the basicity of the azepane ring and the electron density of the benzodioxole group—we can rationally select a Biphenyl stationary phase paired with a strictly controlled pH 3.0 formate buffer . This approach not only yields superior chromatographic performance but also establishes a robust, self-validating analytical framework.

Sources

Comparative

Quantitative Analysis of 2-(1,3-Benzodioxol-5-YL)-azepane in Human Plasma: A Comparative Guide to Extraction and LC-MS/MS Methodologies

Executive Summary & Bioanalytical Context The compound 2-(1,3-Benzodioxol-5-yl)azepane (CAS 383130-37-8) is a synthetic analog characterized by a methylenedioxyphenyl group attached to a seven-membered azepane ring[1]. F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioanalytical Context

The compound 2-(1,3-Benzodioxol-5-yl)azepane (CAS 383130-37-8) is a synthetic analog characterized by a methylenedioxyphenyl group attached to a seven-membered azepane ring[1]. Frequently encountered in forensic toxicology and pharmacokinetic research as a novel psychoactive substance (NPS), its accurate quantification in complex biological matrices like human plasma presents significant analytical hurdles[2].

As a Senior Application Scientist, I have designed this guide to objectively evaluate and compare sample preparation workflows and chromatographic platforms. The primary bioanalytical challenge for this molecule is twofold:

  • Matrix Effects: Endogenous plasma phospholipids cause severe ion suppression in the Electrospray Ionization (ESI) source.

  • Chromatographic Retention: Balancing the retention of the highly basic azepane amine (predicted pKa ~10.5)[1] with the need to resolve isobaric interferences requires specialized stationary phases.

Sample Preparation: SPE vs. SLE vs. PPT

To establish a self-validating analytical system, the extraction protocol must actively eliminate failure points (like phospholipid build-up) rather than just passively extracting the drug. We compared three distinct methodologies:

  • Protein Precipitation (PPT) using Acetonitrile.

  • Supported Liquid Extraction (SLE) using Diatomaceous Earth.

  • Mixed-Mode Strong Cation Exchange (MCX) SPE (The recommended approach).

Causality of Choice: Why MCX SPE Outperforms

The structural properties of 2-(1,3-Benzodioxol-5-yl)azepane dictate its extraction behavior. The azepane ring contains a secondary amine that is easily protonated at low pH[1]. While PPT is rapid, it leaves behind lysophosphatidylcholines that co-elute with the analyte, causing up to 45% signal suppression. SLE provides cleaner extracts but struggles with the high polarity of the protonated azepane ring, leading to lower absolute recovery.

Mixed-Mode Cation Exchange (MCX) SPE exploits the basic nitrogen. By acidifying the plasma, the analyte is strongly retained on the sulfonic acid cation-exchange sites via ionic bonds. This allows for an aggressive 100% organic wash (e.g., Methanol) that completely strips away neutral lipids and acidic phospholipids before the analyte is eluted with a basic organic solvent.

Table 1: Performance Comparison of Sample Preparation Methods
ParameterPPT (Acetonitrile)SLE (Diatomaceous Earth)MCX SPE (Polymeric Cation Exchange)
Absolute Recovery (%) 92.4 ± 5.168.3 ± 7.289.7 ± 3.4
Matrix Effect (%) -45.2 (Suppression)-12.4-4.1 (Negligible)
Phospholipid Removal LowModerateHigh (>99%)
Extract Cleanliness PoorGoodExcellent

Chromatographic Separation: Biphenyl vs. C18 Columns

Choosing the right stationary phase is critical for self-validating precision and ensuring peak purity.

Causality of Choice: The Power of π−π Interactions

Standard C18 columns rely solely on hydrophobic (dispersive) interactions. Because 2-(1,3-Benzodioxol-5-yl)azepane is a relatively small, polar molecule, it elutes early on a C18 column, right in the suppression zone of residual salts.

Conversely, a Core-Shell Biphenyl column leverages the electron-rich 1,3-benzodioxol-5-yl aromatic system. The biphenyl rings of the stationary phase interact strongly with the benzodioxol group via π−π interactions[3]. This orthogonal selectivity mechanism enhances retention time, improves peak symmetry for basic amines, and resolves the analyte from aliphatic plasma lipids that do not possess π electrons.

Table 2: LC Column Performance Comparison
MetricStandard C18 (1.7 µm, 50 x 2.1 mm)Core-Shell Biphenyl (2.6 µm, 50 x 2.1 mm)
Retention Time (RT) 1.45 min2.10 min
Peak Asymmetry (Tf) 1.35 (Tailing)1.05 (Symmetrical)
Signal-to-Noise (LLOQ) 15:145:1
Isobaric Resolution Co-elution observedBaseline resolution (Rs > 2.0)

Visualizing the Analytical Logic

G Compound 2-(1,3-Benzodioxol-5-YL)-azepane Feature1 Azepane Ring (Basic Nitrogen, pKa ~10.5) Compound->Feature1 Feature2 Benzodioxol Ring (Pi-Electron Rich) Compound->Feature2 Action1 Mixed-Mode Cation Exchange (MCX) SPE Feature1->Action1 Targets Action2 Biphenyl Core-Shell LC Column Feature2->Action2 Targets Result1 Eliminates Phospholipid Ion Suppression Action1->Result1 Yields Result2 Enhanced Pi-Pi Chromatographic Retention Action2->Result2 Yields

Caption: Mechanistic rationale for SPE and LC column selection based on analyte structural features.

Experimental Protocol: Optimized MCX to Biphenyl LC-MS/MS Workflow

The following step-by-step methodology guarantees high recovery and minimal matrix interference, establishing a robust, self-validating assay.

Step 1: Sample Pre-treatment
  • Aliquoting : Transfer 100 µL of human plasma to a clean 1.5 mL microcentrifuge tube.

  • Internal Standard : Add 10 µL of deuterated internal standard (e.g., MDMA-d5, 100 ng/mL) to ensure accurate quantification by tracking extraction losses and ionization variations.

  • Acidification : Dilute the sample with 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Rationale: This disrupts protein binding and ensures the azepane nitrogen is fully protonated for the cation-exchange step.

Step 2: Solid-Phase Extraction (MCX 30 mg/well)
  • Conditioning : Pass 1 mL of Methanol through the SPE bed, followed by 1 mL of LC-MS grade water.

  • Loading : Load the pre-treated plasma sample at a controlled flow rate of 1 mL/min.

  • Washing (Critical Step) :

    • Wash 1: 1 mL of 2% Formic acid in water (removes polar, water-soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic neutral lipids and phospholipids). The analyte remains locked to the sorbent via ionic bonds.

  • Elution : Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the azepane amine, breaking the ionic bond and releasing the analyte.

Step 3: Evaporation and Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic acid).

Step 4: LC-MS/MS Analysis
  • Column : Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 60% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry : ESI Positive mode. The theoretical monoisotopic mass of the protonated precursor [M+H]+ is m/z 220.1. The primary Multiple Reaction Monitoring (MRM) transition is 220.1 135.1 , representing the highly stable 1,3-benzodioxol-5-ylmethylium product ion resulting from C-C cleavage[4].

G A Plasma Sample (100 µL) B Internal Standard & Acidification A->B C MCX SPE Extraction B->C D Nitrogen Drying & Reconstitution C->D E Biphenyl Column LC Separation D->E F ESI+ MS/MS Detection E->F

Caption: Optimized LC-MS/MS workflow for 2-(1,3-Benzodioxol-5-YL)-azepane quantification in plasma.

References

  • ChemicalBook . 383130-37-8(2-(1,3-Benzodioxol-5-yl)-azepane) Properties and Specifications. ChemicalBook.

  • BenchChem . Application Notes & Protocols for the Quantification of 3-(Azepan-1-yl)-3-oxopropanenitrile. BenchChem.

  • Giorgetti, A., et al. (2021) . Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis.

  • Nordgren, H. K., et al. (2010) . LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE (University of Helsinki).

  • Tavares, L. S. (2022) . LC-MS Screening Assay For Abused Drug Exposure Based On Covalent Peptide/Protein Modification. Office of Justice Programs (OJP).

Sources

Safety & Regulatory Compliance

Safety

2-(1,3-Benzodioxol-5-YL)-azepane proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling and disposal of complex organic molecules meet both rigorous safety standards and environmental compliance. The compo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling and disposal of complex organic molecules meet both rigorous safety standards and environmental compliance. The compound 2-(1,3-Benzodioxol-5-YL)-azepane (CAS: 383130-37-8) presents a unique disposal challenge. It combines a stable, ecologically persistent benzodioxole ether ring with a highly basic azepane (secondary amine) heterocycle.

Mishandling this compound by treating it as generic organic waste can lead to exothermic reactions in the waste carboy or the release of toxic nitrogen oxides (NOx) during improper incineration. This guide provides a self-validating, causally-driven protocol for the safe operational handling and disposal of 2-(1,3-Benzodioxol-5-YL)-azepane.

Chemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the physicochemical behavior of the molecule. The structural moieties of 2-(1,3-Benzodioxol-5-YL)-azepane dictate its reactivity, phase separation behavior, and ultimate destruction requirements.

Table 1: Physicochemical Properties and Disposal Implications

PropertyValueCausality / Disposal Implication
Molecular Weight 219.28 g/mol Determines the stoichiometric oxygen demand required for complete combustion during incineration.
Boiling Point 331.8 ± 41.0 °CLow volatility at room temperature minimizes acute inhalation risks, but necessitates ultra-high-temperature incineration for destruction .
Density 1.121 ± 0.06 g/cm³Heavier than water. In biphasic aqueous waste streams, the organic layer containing the free base will settle at the bottom.
pKa (Predicted) 10.51 ± 0.40Highly basic secondary amine. Will form water-soluble salts with acids; highly incompatible with strong oxidizers.

The Causality of the Hazard: The azepane ring's basic nitrogen atom (pKa ~10.51) makes this compound highly reactive toward acids and susceptible to N-nitrosation. If accidentally mixed with nitric acid or other strong oxidizers in a generic waste stream, it can trigger a violent exothermic reaction or form carcinogenic N-nitrosamines. Furthermore, the benzodioxole ring requires significant thermal energy to cleave; incomplete combustion will yield toxic aromatic intermediates .

Immediate Safety & Spill Response Protocol

In the event of an operational spill, immediate containment is critical to prevent the basic amine from etching surfaces or contaminating floor drains.

Step-by-Step Methodology: Accidental Spill Neutralization
  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don appropriate Personal Protective Equipment (PPE): double-layered nitrile gloves, chemical splash goggles, and an organic vapor respirator if fume hood ventilation is compromised.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent such as dry sand, silica gel, or vermiculite. Causality: Never use combustible materials like sawdust or paper towels, as the basic amine can slowly react with organic matrices and create a delayed fire hazard .

  • Absorption: Gently sweep the absorbent over the spill from the outside inward to minimize aerosolization of the compound.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a wide-mouth High-Density Polyethylene (HDPE) solid waste container.

  • Decontamination: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize any residual free base into a water-soluble acetate salt. Follow with a thorough water rinse. Collect all rinse water as hazardous aqueous waste.

SpillResponse Start Spill Detected 2-(1,3-Benzodioxol-5-YL)-azepane Assess Assess State (Solid vs. Liquid) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Sweep Careful Sweeping (Avoid Dust Generation) Solid->Sweep Absorb Apply Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in HDPE Container Sweep->Collect Absorb->Collect Label Label as Hazardous Nitrogenous Waste Collect->Label Dispose Transfer to EHS for Incineration Label->Dispose

Workflow for the containment and neutralization of 2-(1,3-Benzodioxol-5-YL)-azepane spills.

Operational Disposal Plans

Because 2-(1,3-Benzodioxol-5-YL)-azepane is a nitrogenous organic compound, it falls under specific Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste disposal. It must not be discharged into municipal sewer systems due to its potential for aquatic toxicity and resistance to standard biological wastewater treatment .

Step-by-Step Methodology: Routine Laboratory Waste Consolidation
  • Segregation: Strictly isolate 2-(1,3-Benzodioxol-5-YL)-azepane waste from strong acids, heavy metals, and oxidizing agents.

  • Solvent Compatibility Check: If the compound is dissolved in a solvent, verify the solvent's halogen content. Non-halogenated solvents (e.g., ethanol, ethyl acetate) can be bulked together. Halogenated solvents (e.g., dichloromethane) require a separate waste stream to prevent the formation of highly toxic dioxins during incineration.

  • Primary Containment: Transfer the waste into a chemically compatible, pre-labeled HDPE carboy. Causality: Basic organic solutions can cause etching in standard borosilicate glass over time, and glass poses a shatter hazard during transit. HDPE provides superior chemical compatibility and structural resilience. Leave at least 20% headspace to accommodate potential vapor expansion.

  • Secondary Containment: Place the HDPE carboy inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Documentation & Transfer: Complete a hazardous waste manifest detailing the exact mass/volume of the compound and the solvent matrix. Transfer to the Environmental Health and Safety (EHS) staging area for contractor pickup.

Ultimate Destruction: High-Temperature Incineration

The only scientifically validated method for the ultimate disposal of 2-(1,3-Benzodioxol-5-YL)-azepane is high-temperature incineration equipped with flue gas scrubbing.

The Mechanistic Logic: Temperatures exceeding 1000°C are required to fully cleave the stable benzodioxole ring. However, combusting the azepane ring oxidizes the nitrogen atom, generating nitric oxide (NO) and nitrogen dioxide (NO2). Because NOx gases are severe environmental pollutants, the incinerator must route the combustion exhaust through an alkaline/reduction scrubber system to neutralize the gases into harmless nitrogen gas (N2) and water before atmospheric release.

IncinerationPathway Waste 2-(1,3-Benzodioxol-5-YL)-azepane Waste Stream Combustion High-Temp Incineration (>1000°C) Waste->Combustion Gases Combustion Gases (CO2, H2O, NOx) Combustion->Gases Oxidation Ash Inert Ash (Landfill) Combustion->Ash Residue Scrubber Alkaline/Reduction Scrubber System Gases->Scrubber Flue Gas Release Clean Exhaust (N2, CO2, H2O) Scrubber->Release Neutralization

High-temperature incineration pathway for nitrogenous organic waste with NOx scrubbing.

References

  • Title : Remedial Action At Waste Disposal Sites (Revised Handbook) Source : U.S. Environmental Protection Agency (EPA) URL :[Link]

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